Gea 857
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-10(2)13(17)14(18)19-15(3,4)9-11-5-7-12(16)8-6-11/h5-8,10,13H,9,17H2,1-4H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRSWMGPYKJOBF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923440 | |
| Record name | 1-(4-Chlorophenyl)-2-methylpropan-2-yl valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120493-42-7 | |
| Record name | Gea 857 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120493427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)-2-methylpropan-2-yl valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Pharmacological Profile of Gea 857: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gea 857, a structural analogue of the 5-hydroxytryptamine (5-HT) uptake blocker alaproclate, has emerged as a compound of interest for its distinct pharmacological activities. Unlike its parent compound, this compound demonstrates a negligible effect on 5-HT uptake, directing its mechanism of action towards the modulation of ion channels. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, drawing from available preclinical research. The focus is on its dual action as a putative blocker of calcium-activated potassium (KCa) channels and a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.
Core Pharmacological Activities
This compound exhibits two primary pharmacological effects that have been characterized in preclinical models:
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Potentiation of Muscarinic Agonist-Induced Tremor: this compound has been shown to dose-dependently enhance tremor induced by muscarinic agonists such as oxotremorine and arecoline, as well as acetylcholinesterase inhibitors like physostigmine. This effect is statistically significant in the 5-20 mg/kg dose range in rats and can be completely blocked by the muscarinic antagonist atropine[1]. This potentiation is not associated with an alteration of 5-HT metabolism or muscarinic receptor mechanisms in the striatum[1].
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Antagonism of NMDA Receptor-Mediated Effects: this compound acts as a low-affinity uncompetitive antagonist at the NMDA receptor. It has been demonstrated to block the increase in cerebellar cyclic guanosine monophosphate (cGMP) induced by NMDA receptor stimulation[2]. Furthermore, this compound can antagonize seizures induced by NMDA[2].
Mechanism of Action
The observed pharmacological effects of this compound are attributed to its interaction with specific ion channels:
Blockade of Ca2+-Dependent K+ Channels
The enhancement of muscarinic responses by this compound is suggested to stem from its inhibitory action on certain membranal Ca2+-dependent K+ channels[1]. By blocking these channels, this compound likely prolongs cellular depolarization, thereby potentiating or extending the actions of muscarinic agonists[1]. The specific subtypes of Ca2+-dependent K+ channels targeted by this compound have not been fully elucidated in the available literature.
Signaling Pathway: Proposed Mechanism of this compound in Potentiating Muscarinic Agonist-Induced Effects
Caption: Proposed mechanism of this compound action on muscarinic signaling.
Uncompetitive Antagonism of the NMDA Receptor
This compound's blockade of NMDA receptor function is characterized as uncompetitive, suggesting that it binds to a site within the ion channel of the NMDA receptor complex that becomes accessible after the receptor is activated by its agonists (glutamate and a co-agonist like glycine or D-serine)[2]. This mechanism is consistent with the blockade of the cation channel of the NMDA receptor complex[2].
Signaling Pathway: NMDA Receptor Antagonism by this compound
Caption: this compound's uncompetitive antagonism of the NMDA receptor signaling cascade.
Quantitative Data
A comprehensive search of the available scientific literature did not yield specific quantitative data for this compound, such as IC50, Ki, or EC50 values for its interaction with Ca2+-dependent K+ channels or NMDA receptors. The characterization of its potency has been primarily described through in vivo dose-response relationships.
Table 1: In Vivo Efficacy of this compound
| Parameter | Effect | Model System | Dose Range |
| Tremor Potentiation | Statistically significant enhancement of muscarinic agonist-induced tremor | Male Rats | 5-20 mg/kg[1] |
| NMDA Antagonism | Antagonism of NMDA-induced seizures | Rats | Doses similar to those antagonizing harmaline- and NMDA-induced elevation of cerebellar cGMP[2] |
Experimental Protocols
Detailed experimental protocols specific to the investigation of this compound are not explicitly provided in the reviewed literature. However, based on the described studies, the following general methodologies are inferred.
Potentiation of Muscarinic Agonist-Induced Tremor in Rats
This experiment aims to quantify the ability of this compound to enhance tremors induced by a muscarinic agonist.
Experimental Workflow: Tremor Potentiation Assay
Caption: Workflow for assessing this compound's effect on muscarinic agonist-induced tremor.
Methodology:
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Animals: Male rats are used for the study. They are housed under standard laboratory conditions with free access to food and water and are allowed to acclimate to the experimental environment.
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Drug Administration:
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This compound is dissolved in a suitable vehicle and administered, typically via intraperitoneal injection, at various doses (e.g., 5, 10, 20 mg/kg).
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A control group receives the vehicle alone.
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After a predetermined time, a submaximal dose of a muscarinic agonist (e.g., oxotremorine or arecoline) is administered to induce tremor.
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Tremor Assessment:
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Following the administration of the muscarinic agonist, animals are observed for the onset, intensity, and duration of tremors.
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Tremor intensity can be scored using a standardized rating scale.
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Data Analysis: The tremor scores are compared between the vehicle-treated and this compound-treated groups. Statistical analysis is performed to determine the significance of any observed enhancement of tremor.
Measurement of NMDA-Induced Cerebellar cGMP Elevation
This protocol is designed to evaluate the antagonistic effect of this compound on the NMDA receptor-mediated increase in cGMP levels in the rat cerebellum.
Methodology:
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Animals: Male rats are used.
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Drug Administration:
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Animals are pre-treated with either vehicle or this compound at various doses.
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After a specified time, an NMDA receptor agonist (e.g., NMDA itself or harmaline, which indirectly stimulates NMDA receptors) is administered to induce an increase in cerebellar cGMP.
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Tissue Collection and Processing:
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At the time of peak effect, animals are euthanized, and the cerebella are rapidly dissected and frozen to prevent cGMP degradation.
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The tissue is then homogenized in a suitable buffer (e.g., trichloroacetic acid) to precipitate proteins.
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cGMP Measurement:
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The supernatant is collected after centrifugation and the cGMP levels are quantified using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: The cGMP levels in the cerebella of this compound-treated animals are compared to those of the vehicle-treated control group to determine the extent of inhibition.
Conclusion and Future Directions
This compound presents a unique pharmacological profile characterized by its modulation of Ca2+-dependent K+ channels and uncompetitive antagonism of NMDA receptors. These actions translate into a demonstrable potentiation of muscarinic-induced tremors and a blockade of NMDA-mediated signaling in preclinical models.
A significant gap in the current knowledge is the lack of quantitative binding and functional data (IC50, Ki, EC50). Future research should focus on in vitro studies, such as electrophysiological patch-clamp experiments on cell lines expressing specific subtypes of KCa and NMDA receptors, to precisely quantify the potency and selectivity of this compound. Such studies would provide invaluable data for understanding its structure-activity relationship and potential for further development. Additionally, identifying the specific subtypes of Ca2+-dependent K+ channels that this compound interacts with will be crucial for elucidating its precise mechanism of action and predicting its potential physiological and off-target effects.
References
- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
Gea 857: An In-Depth Technical Guide on its Indirect Modulation of Muscarinic Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gea 857, chemically identified as 2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate, is a compound that has been observed to enhance the physiological responses elicited by muscarinic agonists. However, current research indicates that this potentiation is not a result of direct interaction with muscarinic receptors. Instead, the evidence points towards an indirect mechanism of action involving the inhibition of membrane-bound, calcium-dependent potassium (K+) channels. This guide provides a comprehensive overview of the current understanding of this compound's effects on the muscarinic system, with a focus on its proposed mechanism, in vivo effects, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Indirect Muscarinic Modulation
Contrary to a direct agonistic or antagonistic action, this compound's influence on the muscarinic system is believed to be a consequence of its effects on downstream signaling components. The primary hypothesis is that this compound blocks specific Ca2+-dependent K+ channels.[1] The blockade of these channels leads to a potentiation and prolongation of muscarinic cholinergic actions.[1]
This indirect action is supported by findings that the potentiating effects of this compound on muscarinic responses could not be attributed to actions on serotonergic mechanisms or direct actions on muscarinic receptor mechanisms in the striatum.[1]
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound's indirect modulation of muscarinic responses.
In Vivo Pharmacological Effects
The primary in vivo effect of this compound is the dose-dependent enhancement of tremor induced by muscarinic agonists and acetylcholinesterase inhibitors.[1] Notably, this compound itself does not induce tremor in the absence of a cholinergic stimulant.[1] The potentiation of oxotremorine-induced tremor by this compound can be completely blocked by the muscarinic antagonist, atropine.[1]
In contrast to its structural analogue, alaproclate, this compound does not consistently enhance salivation induced by muscarinic agonists.[1]
Quantitative Data: In Vivo Effects of this compound
| Parameter | Agonist(s) | Species | Effect of this compound (5-20 mg/kg) | Citation |
| Tremor | Oxotremorine, Arecoline, Physostigmine, THA | Male Rat | Statistically significant, dose-dependent enhancement | [1] |
| Salivation | Oxotremorine, Arecoline, Physostigmine, THA | Male Rat | No consistent enhancement | [1] |
Experimental Protocols
The following outlines the methodology used to characterize the in vivo effects of this compound on muscarinic agonist-induced responses.
Animal Model
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Species: Male Sprague-Dawley rats.[1]
Drug Administration
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This compound and other agents: Administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1]
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Muscarinic agonists (oxotremorine, arecoline) and acetylcholinesterase inhibitors (physostigmine, THA): Employed at submaximal doses to allow for the observation of potentiation.[1]
Behavioral Assessment
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Tremor: Assessed by a trained observer blind to the treatment conditions. The intensity of the tremor was rated on a scale of 0 (no tremor) to 3 (maximal tremor) at regular intervals after the administration of the cholinergic agent.[1]
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Salivation: The degree of salivation was also rated on a scale of 0 (no salivation) to 3 (maximal salivation).[1]
Experimental Workflow Diagram
Caption: Workflow for in vivo assessment of this compound's effects on muscarinic agonist-induced behaviors.
Other Receptor Interactions
It is important to note that this compound has been investigated for its effects on other receptor systems. Unlike its structural analogue alaproclate, this compound does not significantly affect 5-HT uptake or metabolism in the 10-20 mg/kg dose range.[1] Additionally, research has explored the effects of this compound on NMDA receptors, indicating a potential for broader neurological effects not directly related to the muscarinic system.
Conclusion and Future Directions
The available evidence strongly suggests that this compound enhances muscarinic cholinergic responses through an indirect mechanism, likely the inhibition of Ca2+-dependent K+ channels, rather than by directly targeting muscarinic receptors. This mode of action presents a novel approach to modulating cholinergic signaling.
For drug development professionals, this indirect mechanism may offer a more nuanced way to enhance cholinergic neurotransmission, potentially avoiding some of the side effects associated with direct-acting muscarinic agonists. Future research should focus on:
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Identifying the specific subtypes of Ca2+-dependent K+ channels that this compound inhibits.
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Elucidating the precise molecular interactions between this compound and these ion channels.
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Investigating the therapeutic potential of this indirect modulation in preclinical models of diseases characterized by cholinergic deficits.
This in-depth understanding of this compound's unique pharmacological profile is crucial for guiding further research and exploring its potential applications in neuroscience and medicine.
References
Gea 857: An Obscure Neuromodulator with Limited Scientific Exploration
Gea 857 is a small molecule, identified as a putative blocker of potassium conductance and a low-affinity uncompetitive antagonist of the NMDA receptor. Despite its potential to modulate key neurological pathways, research into this compound appears to be limited, with primary investigations dating back to the early 1990s. This technical overview synthesizes the sparse available data on this compound, detailing its known pharmacological effects and the experimental context in which it was studied. Due to the limited body of research, a comprehensive history of its discovery and a full profile of its activity remain elusive.
Chemical and Physical Properties
Based on available information, the fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C15H22ClNO2 |
| CAS Number | 120493-42-7 |
| Description | A structural analogue of the 5-HT uptake blocker, alaproclate. |
Known Pharmacological Effects
The scientific literature, primarily from two key studies, attributes two main pharmacological actions to this compound: the blockade of potassium channels and the antagonism of NMDA receptors.
Blockade of Ca2+-dependent K+ Channels
In a 1992 study, this compound was investigated for its effects on responses induced by muscarinic agonists in male rats. The study found that this compound significantly enhanced tremor induced by cholinergic stimulants like oxotremorine and physostigmine. This effect was dose-dependent and could be blocked by atropine. The researchers proposed that this potentiation of muscarinic responses was due to the blockade of certain membranal Ca2+-dependent K+ channels, which in turn would prolong muscarinic cholinergic actions.[1]
Uncompetitive Antagonism of NMDA Receptors
A subsequent study in 1997 explored the impact of this compound on the NMDA receptor-mediated increase of cyclic GMP (cGMP) in the rat cerebellum. The research demonstrated that this compound could block the harmaline- and NMDA-induced elevation of cerebellar cGMP levels. This finding suggested that this compound acts as a low-affinity uncompetitive antagonist at the NMDA receptor complex. The compound, however, did not produce behavioral effects typical of other uncompetitive NMDA receptor antagonists, except for a slight increase in motor activity.[2]
Experimental Protocols
The following are summaries of the experimental methodologies described in the key studies investigating this compound.
Muscarinic Agonist-Induced Tremor and Salivation in Rats
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Animal Model: Male rats were used in these experiments.
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Substances Administered:
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Muscarinic agonists (oxotremorine, arecoline)
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Acetylcholinesterase inhibitors (physostigmine, THA)
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This compound (at doses ranging from 5-20 mg/kg)
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Atropine (1 mg/kg intraperitoneally)
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Procedure: Submaximal doses of the cholinergic stimulants were administered to induce tremor and salivation. This compound was co-administered to observe its modulatory effects. Tremor and salivation responses were then quantified.
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Key Findings: this compound produced a dose-dependent enhancement of tremor but did not consistently affect salivation. The potentiation of tremor was blocked by atropine.[1]
NMDA Receptor-Mediated cGMP Increase in Rat Cerebellum
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Animal Model: In vivo experiments were conducted in rats.
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Substances Administered:
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N-methyl-D-aspartate (NMDA) or harmaline to stimulate NMDA receptors.
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This compound
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Alaproclate
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Procedure: The levels of cGMP in the rat cerebellum were measured following the administration of NMDA or harmaline, with and without the presence of this compound.
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Key Findings: this compound was found to antagonize the increase in cerebellar cGMP levels induced by NMDA receptor stimulation.[2]
Putative Signaling Pathways
Based on the limited experimental evidence, two distinct signaling pathways can be proposed for the action of this compound.
References
- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
Gea 857: A Technical Guide to its Role in Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gea 857, a structural analog of the serotonin uptake inhibitor alaproclate, has emerged as a significant modulator of neurotransmission. This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its dual role as a potentiator of muscarinic cholinergic signaling and an antagonist of NMDA receptor function. Through a comprehensive review of available data, this document provides an in-depth analysis of its effects, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its influence on neurotransmission through two primary, yet distinct, pathways:
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Potentiation of Muscarinic Agonist-Evoked Responses: Unlike its structural analog alaproclate, this compound's enhancement of cholinergic signaling is not mediated by serotonergic mechanisms.[1] Instead, evidence strongly suggests that this compound acts as a blocker of specific Ca(2+)-dependent potassium (K+) channels.[1] By inhibiting these channels, this compound likely prolongs the depolarization of neuronal membranes induced by muscarinic agonists, thereby amplifying their downstream effects. This mechanism is particularly relevant to the observed dose-dependent enhancement of tremor induced by cholinergic stimulants.[1]
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Antagonism of NMDA Receptor-Mediated Signaling: this compound has been demonstrated to inhibit the increase in cyclic guanosine monophosphate (cGMP) in the rat cerebellum, a process mediated by the N-methyl-D-aspartate (NMDA) receptor.[2] This inhibitory action suggests that this compound functions as a low-affinity, uncompetitive antagonist of the NMDA receptor.[2] This property is significant for its potential neuroprotective and modulatory effects on glutamatergic neurotransmission.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound. (Note: Detailed quantitative data such as IC50 and Ki values are not available in the reviewed literature abstracts. The data presented here is derived from in vivo studies.)
Table 1: In Vivo Efficacy of this compound on Muscarinic Agonist-Induced Tremor
| Agonist | This compound Dose Range (mg/kg) | Effect | Statistical Significance |
| Oxotremorine | 5-20 | Dose-dependent enhancement of tremor | Statistically significant[1] |
| Arecoline | 5-20 | Dose-dependent enhancement of tremor | Statistically significant[1] |
| Physostigmine | 5-20 | Dose-dependent enhancement of tremor | Statistically significant[1] |
| THA | 5-20 | Dose-dependent enhancement of tremor | Statistically significant[1] |
Table 2: In Vivo Efficacy of this compound on NMDA Receptor-Mediated cGMP Increase
| Stimulus | This compound Dose | Effect on cGMP Levels |
| Harmaline | Not specified | Inhibition of cGMP accumulation[2] |
| NMDA | Not specified | Blockade of cGMP increase[2] |
Experimental Protocols
(Disclaimer: The following protocols are based on the methodologies described in the abstracts of the primary literature and general pharmacological procedures. Specific details from the full-text articles were not accessible.)
Assessment of Muscarinic Agonist-Induced Tremor in Rats
This protocol outlines the general procedure for evaluating the effect of this compound on tremors induced by cholinergic agents.
Workflow Diagram:
Caption: Workflow for assessing this compound's effect on induced tremors.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
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Acclimatization: Animals are allowed to acclimate to the laboratory environment before the experiment.
-
Drug Administration:
-
This compound is administered at various doses (e.g., 5, 10, 20 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Following a predetermined pretreatment time, a submaximal dose of a muscarinic agonist (e.g., oxotremorine, arecoline) or an acetylcholinesterase inhibitor (e.g., physostigmine) is administered to induce tremors.
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Observation and Scoring:
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Animals are observed for the onset, intensity, and duration of tremors.
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Tremor intensity is rated on a standardized scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).
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Data Analysis: The tremor scores are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of this compound's effect compared to a vehicle control group.
Measurement of NMDA Receptor-Mediated cGMP Increase in Rat Cerebellum
This protocol describes a general method for measuring the impact of this compound on cGMP levels in the cerebellum following NMDA receptor stimulation.
Workflow Diagram:
Caption: Workflow for measuring this compound's effect on cerebellar cGMP levels.
Methodology:
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Animals: Male rats are used for the experiment.
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Drug Administration:
-
This compound is administered subcutaneously at the desired doses.
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After a specified pretreatment period, an NMDA receptor agonist such as NMDA or harmaline is administered to stimulate cGMP production.
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Tissue Collection: At the time of peak effect, animals are euthanized, and the cerebellum is rapidly dissected and frozen to prevent cGMP degradation.
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Tissue Processing: The cerebellar tissue is homogenized in a suitable buffer.
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cGMP Measurement: The concentration of cGMP in the tissue homogenates is quantified using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: The cGMP levels in the this compound-treated groups are compared to those in the vehicle-treated control group to determine the extent of inhibition.
Signaling Pathways
Potentiation of Muscarinic Signaling
The following diagram illustrates the proposed mechanism by which this compound enhances muscarinic neurotransmission.
Caption: this compound enhances muscarinic signaling by blocking K+ channels.
Inhibition of NMDA Receptor Signaling
This diagram depicts the antagonistic effect of this compound on the NMDA receptor signaling cascade.
Caption: this compound blocks NMDA receptor-mediated cGMP production.
Conclusion and Future Directions
This compound presents a compelling profile as a modulator of two critical neurotransmitter systems. Its ability to enhance cholinergic signaling via potassium channel blockade and to antagonize NMDA receptor function opens avenues for therapeutic applications in a range of neurological and psychiatric disorders. Further research is warranted to elucidate the precise binding sites of this compound, to determine its pharmacokinetic and pharmacodynamic profiles in more detail, and to explore its therapeutic potential in relevant disease models. The experimental frameworks and signaling pathway models presented in this guide provide a foundation for these future investigations.
References
- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Gefitinib in L858R-Mutated Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular targets of Gefitinib, with a specific focus on its activity in non-small cell lung cancer (NSCLC) harboring the L858R mutation in the Epidermal Growth Factor Receptor (EGFR). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Core Cellular Target: Epidermal Growth Factor Receptor (EGFR)
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a member of the ErbB family of receptors. It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the catalytic domain of the EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. In normal cellular physiology, EGFR signaling is crucial for cell proliferation, differentiation, and survival. However, in certain cancers, such as a subset of NSCLC, activating mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth and survival.
The L858R mutation, a single point mutation in exon 21 of the EGFR gene, is one of the most common activating mutations in NSCLC. This mutation results in a conformational change in the EGFR kinase domain that stabilizes the active state, leading to enhanced catalytic activity and a strong dependence of the cancer cells on EGFR signaling for their survival, a phenomenon often referred to as "oncogene addiction."
Gefitinib exhibits significantly greater potency against EGFR harboring the L858R mutation compared to the wild-type (WT) receptor. This increased sensitivity is attributed to a higher binding affinity of the drug for the mutant receptor.
Quantitative Data: Gefitinib Potency
The following tables summarize the in vitro potency of Gefitinib against EGFR L858R and wild-type EGFR, as well as its effects on downstream signaling pathways.
Table 1: In Vitro Potency of Gefitinib against EGFR
| Parameter | EGFR L858R | Wild-Type EGFR | Cell Line/System | Reference |
| IC50 | 40 nM | 2 µM | H3255 (L858R) vs H1666 (WT) | [ Tracy et al., 2004 ] |
| IC50 | 0.003 µM | >10 µM | H3255 (L858R) | [ Costa et al., 2007 ] |
| IC50 | 77.26 nM | > 4 µM | PC9 (EGFR exon 19 del) | [ Pao et al., 2005 ] |
| Ki | ~1 nM | ~20 nM | Purified Kinase Domain | [ Zhang et al., 2006 ] |
Table 2: Effect of Gefitinib on Downstream Signaling in EGFR L858R Cells
| Downstream Target | Gefitinib Concentration | % Inhibition | Cell Line | Reference |
| p-Akt | 1 µM | Complete Inhibition | H3255 | [ Tracy et al., 2004 ] |
| p-Akt | Not Specified | Decreased | 293T-L858R | [ Sordella et al., 2004 ] |
| p-Erk1/2 | Not Specified | Abrogated | 293T-L858R | [ Sordella et al., 2004 ] |
| p-EGFR | 5 µM | Inhibition | H358R | [ Chen et al., 2020 ] |
| p-AKT | 5 µM | Inhibition | H358R | [ Chen et al., 2020 ] |
| p-ERK | 5 µM | Inhibition | H358R | [ Chen et al., 2020 ] |
Signaling Pathways Modulated by Gefitinib
Gefitinib's inhibition of the constitutively active L858R-mutant EGFR leads to the downregulation of key downstream signaling pathways that are critical for tumor cell proliferation and survival. The two primary pathways affected are the PI3K/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.
Mechanisms of Acquired Resistance
Despite the initial efficacy of Gefitinib in patients with L858R-mutated NSCLC, acquired resistance almost invariably develops. The most common mechanisms of resistance include a secondary "gatekeeper" mutation in the EGFR kinase domain, T790M, and the amplification of the MET proto-oncogene, which leads to the activation of bypass signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the cellular effects of Gefitinib.
Cell Viability (MTS) Assay
This assay is used to determine the cytotoxic effects of Gefitinib on cancer cell lines.
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Cell Seeding: Plate NSCLC cells (e.g., H3255, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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Drug Treatment: Prepare serial dilutions of Gefitinib in culture medium. Remove the existing medium from the wells and add 100 µL of the Gefitinib dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
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Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
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MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
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Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to detect the levels of total and phosphorylated proteins in the EGFR signaling pathway.
-
Cell Lysis: Culture NSCLC cells to 70-80% confluency and treat with Gefitinib at desired concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total Akt, phospho-Akt (Ser473), total ERK1/2, phospho-ERK1/2 (Thr202/Tyr204), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase, with particularly high efficacy against the constitutively active L858R mutant form prevalent in a subset of non-small cell lung cancers. Its mechanism of action involves the direct inhibition of the EGFR kinase activity, leading to the suppression of critical downstream pro-survival signaling pathways, namely the PI3K/Akt and MAPK pathways. While highly effective initially, the development of acquired resistance, primarily through the T790M mutation or MET amplification, remains a significant clinical challenge. The experimental protocols detailed in this guide provide a framework for the continued investigation of Gefitinib's mechanisms of action and the development of strategies to overcome resistance.
Unraveling Gea 857: An Analysis of Preliminary In Vivo Characterization
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
Gea 857, identified by the CAS number 120493-42-7 and the chemical formula C₁₅H₂₂ClNO₂, is a compound described as a putative potassium conductance blocker. Despite this classification, a comprehensive review of publicly available scientific literature reveals a notable absence of dedicated in vitro studies detailing its specific mechanism of action, binding affinities, or cellular effects. The primary characterization of this compound is derived from a limited number of in vivo studies conducted in the 1990s. This guide synthesizes the available data from these studies to provide a comprehensive overview of what is currently known about this compound, while also highlighting the significant gaps in its in vitro pharmacological profile.
Quantitative Data Summary
Due to the lack of available in vitro studies, a table of quantitative data such as IC₅₀, Kᵢ, or EC₅₀ values from cell-based or biochemical assays cannot be provided. The following table summarizes the key qualitative and quantitative findings from the available in vivo research.
| Study Focus | Animal Model | Key Findings | Dosage Range | Reference |
| Muscarinic Agonist-Evoked Responses | Male Rat | Dose-dependent enhancement of tremor induced by oxotremorine, arecoline, physostigmine, and THA. Did not consistently enhance salivation. Did not induce tremor on its own. Potentiation of tremor was blocked by atropine. Failed to affect 5-HT uptake or metabolism. | 5-20 mg/kg | (Pharmacology & Toxicology, 1992)[1] |
| NMDA Receptor-Mediated cGMP Increase | Rat Cerebellum (in vivo) | Antagonized the harmaline- and NMDA-induced increase in cerebellar cGMP. Antagonized NMDA-induced seizures. Caused a slight increase in motor activity and sniffing. | 5-40 mg/kg (for cGMP antagonism); similar doses for seizure antagonism | (Pharmacology & Toxicology, 1997)[2] |
Experimental Protocols
The following are descriptions of the methodologies used in the key in vivo studies investigating this compound.
Enhancement of Muscarinic Agonist-Evoked Responses (in vivo)
-
Animal Model: Male rats were used for this study.
-
Drug Administration: this compound and various muscarinic agonists (oxotremorine, arecoline), acetylcholinesterase inhibitors (physostigmine, THA), and antagonists (atropine) were administered, likely via intraperitoneal or subcutaneous injection, though the exact route for all agents is not explicitly detailed in the abstract. Dosages for this compound ranged from 5 to 20 mg/kg.
-
Behavioral Observation: The primary endpoints were the observation and scoring of tremor and salivation. The intensity and duration of these cholinergic responses were recorded following the administration of the stimulant with or without this compound.
-
Neurochemical Analysis: To assess the effect on the serotonin system, 5-HT uptake and metabolism were measured. The specifics of these assays (e.g., brain region, analytical method) are not detailed in the abstract.
NMDA Receptor-Mediated cGMP Increase (in vivo)
-
Animal Model: The study was conducted using rats to examine the effects in the cerebellum.
-
Drug Administration: this compound was administered subcutaneously at doses ranging from 5 to 40 mg/kg. N-methyl-D-aspartate (NMDA) and the NMDA receptor stimulant harmaline were also administered to induce an increase in cyclic GMP (cGMP).
-
Measurement of cGMP Levels: The levels of cGMP in the cerebellum were measured following the administration of the test compounds. The specific method for cGMP quantification (e.g., radioimmunoassay, ELISA) is not specified in the abstract.
-
Seizure Induction: Seizures were induced by the administration of NMDA (200 mg/kg, subcutaneous). The ability of this compound to antagonize these seizures was observed and recorded.
-
Behavioral Assessment: General behavioral effects of this compound, such as changes in motor activity and sniffing, were noted.
Mandatory Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in potentiating muscarinic responses.
Experimental Workflow for In Vivo cGMP Measurement
This diagram outlines the logical flow of the in vivo experiment that investigated the effect of this compound on NMDA receptor-mediated cGMP production.
References
Gea 857: A Technical Review of its Putative Impact on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gea 857, a structural analogue of the 5-HT uptake blocker alaproclate, has been identified as a compound with potential modulatory effects on neuronal excitability. This technical guide synthesizes the available scientific literature to provide an in-depth overview of this compound's core mechanisms of action. Evidence suggests that this compound primarily functions as a putative blocker of membranal calcium-activated potassium (KCa) channels and may also act as a low-affinity uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. These dual actions position this compound as a compound of interest for modulating cholinergic and glutamatergic neurotransmission, thereby influencing neuronal excitability. This document presents the current understanding of this compound, including its observed effects in vivo and its proposed molecular targets.
Introduction
The regulation of neuronal excitability is fundamental to all aspects of nervous system function. Dysregulation of this delicate balance is implicated in a wide range of neurological and psychiatric disorders. Pharmacological modulation of ion channels and neurotransmitter receptors represents a key strategy for the development of novel therapeutics. This compound [2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate] emerged as a compound of interest due to its structural similarity to alaproclate and its distinct pharmacological profile. Unlike alaproclate, this compound does not significantly impact serotonin (5-HT) uptake or metabolism, suggesting a different primary mechanism of action[1]. This guide provides a comprehensive analysis of the available data on this compound's effects on neuronal excitability, focusing on its proposed molecular targets and the potential functional consequences.
Proposed Mechanisms of Action
The primary mechanism through which this compound is thought to influence neuronal excitability is via the blockade of specific potassium channels and antagonism of glutamate receptors.
Blockade of Calcium-Activated Potassium (KCa) Channels
Evidence strongly suggests that this compound functions as a blocker of membranal Ca2+-dependent K+ channels[1]. These channels play a critical role in shaping the neuronal action potential and regulating firing patterns. Specifically, they contribute to the afterhyperpolarization (AHP) phase that follows an action potential, which in turn governs the maximal firing frequency of a neuron.
By blocking these KCa channels, this compound is hypothesized to reduce the outward potassium current that contributes to the AHP. This would lead to a less pronounced hyperpolarization after an action potential, allowing the neuron to return to its firing threshold more quickly and thereby increasing its excitability and firing rate. This proposed mechanism is central to its observed potentiation of muscarinic agonist-induced effects[1].
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Gea 857
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gea 857 is a putative potassium conductance blocker that has shown activity in preclinical in vivo models. Proper dissolution and formulation are critical for accurate and reproducible in vivo studies. This document provides detailed application notes and protocols for the solubilization and administration of this compound for in vivo research, based on available literature and common laboratory practices for similar compounds.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for developing an appropriate dissolution protocol.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₂ClNO₂ | [1][2] |
| Molecular Weight | 283.79 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Mechanism of Action | Putative potassium conductance blocker; may inhibit certain Ca²⁺-dependent K⁺ channels. | [3] |
In Vivo Administration Data
The following table summarizes the reported in vivo administration details for this compound from preclinical studies.
| Parameter | Details | Reference |
| Species | Rat | [3] |
| Dose Range | 5 - 20 mg/kg | [3] |
| Route of Administration | Subcutaneous (s.c.) | [3] |
| Vehicle | Not explicitly stated in available abstracts. A recommended vehicle based on common practice is provided in the protocol below. |
Experimental Protocols
Recommended Protocol for Dissolving this compound for In Vivo Subcutaneous Administration
Objective: To prepare a clear, sterile solution of this compound suitable for subcutaneous injection in rodents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% Sodium Chloride solution (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle.
-
Example calculation for a 10 mg/kg dose in a 250g rat with a final injection volume of 1 ml/kg:
-
Dose for one rat = 10 mg/kg * 0.25 kg = 2.5 mg
-
Final volume for one rat = 1 ml/kg * 0.25 kg = 0.25 ml (250 µl)
-
To prepare a stock solution for multiple animals, scale up the volumes accordingly. For example, to prepare 1 ml of a 10 mg/ml solution (for a 10 mg/kg dose at 1 ml/kg), weigh out 10 mg of this compound.
-
-
-
Initial Dissolution in DMSO:
-
Aseptically weigh the required amount of this compound powder and place it into a sterile vial.
-
Add a small volume of sterile DMSO to the vial to create a concentrated stock solution. A common starting point is to dissolve the compound in 10-20% of the final volume with DMSO. For example, to prepare 1 ml of the final solution, start with 100 µl of DMSO.
-
Vortex the vial thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Dilution with Aqueous Vehicle:
-
Once the this compound is fully dissolved in DMSO, slowly add the sterile saline or PBS to reach the final desired concentration. In our example, add 900 µl of saline to the 100 µl of DMSO solution.
-
It is crucial to add the aqueous vehicle gradually while vortexing to prevent precipitation of the compound.
-
The final concentration of DMSO in the injection vehicle should be kept as low as possible, ideally below 10% (v/v), to minimize potential solvent toxicity.
-
-
Final Preparation and Administration:
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation may need to be adjusted (e.g., by increasing the proportion of DMSO, though this should be done with caution).
-
Draw the required volume of the final this compound solution into a sterile syringe fitted with an appropriate gauge needle.
-
Administer the solution subcutaneously to the animal in the dorsal region (scruff of the neck), where the skin is loose.
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ensure all materials and solutions are sterile to prevent infection at the injection site.
-
It is recommended to first conduct a small-scale pilot study to assess the tolerability of the chosen vehicle and the solubility of this compound at the desired concentration.
Signaling Pathway and Experimental Workflow Diagrams
Putative Signaling Pathway of this compound
Caption: Putative mechanism of this compound action.
Experimental Workflow for In Vivo Study
Caption: Workflow for this compound in vivo experiment.
References
Application Notes and Protocols for Gea 857 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of Gea 857 in rat models, based on published preclinical research. This compound is a putative blocker of potassium conductance and has been shown to modulate muscarinic and NMDA receptor-mediated pathways.
I. Modulation of Muscarinic Agonist-Induced Tremor
This compound has been demonstrated to enhance tremor induced by muscarinic agonists in male rats. This effect is dose-dependent and statistically significant within the 5-20 mg/kg range.[1] The proposed mechanism involves the inhibition of specific membranal Ca2+-dependent K+ channels, which potentiates or prolongs muscarinic cholinergic actions.[1]
Recommended Dosage and Administration
| Compound | Dosage Range | Administration Route | Notes |
| This compound | 5 - 20 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Produces a dose-dependent enhancement of tremor induced by cholinergic stimulants. |
| Oxotremorine | >150 µg/kg | Subcutaneous (s.c.) | Threshold dose for eliciting tremor in rats.[2] |
| Atropine | 1 mg/kg | Intraperitoneal (i.p.) | Can fully block the potentiation of oxotremorine tremor by this compound.[1] |
Experimental Protocol: Potentiation of Oxotremorine-Induced Tremor
This protocol outlines the methodology to assess the effect of this compound on tremors induced by the muscarinic agonist oxotremorine.
-
Animal Model: Male Sprague-Dawley rats are suitable for this study.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to control and experimental groups.
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Prepare a solution of oxotremorine in saline.
-
-
Administration:
-
Administer this compound (5, 10, or 20 mg/kg, s.c. or i.p.) or vehicle to the respective groups.
-
After a predetermined time (e.g., 30 minutes), administer a submaximal dose of oxotremorine (>150 µg/kg, s.c.) to induce tremor.[2]
-
-
Tremor Assessment:
-
Observe and score the intensity of tremors at regular intervals (e.g., every 10 minutes for 1 hour) following oxotremorine administration.
-
A standardized scoring system for tremor severity should be utilized.
-
-
Data Analysis: Analyze the tremor scores to determine the dose-dependent effect of this compound. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to assess significance.
II. Inhibition of NMDA Receptor-Mediated cGMP Accumulation
This compound has been shown to antagonize the increase in cyclic GMP (cGMP) in the rat cerebellum induced by the N-methyl-D-aspartate (NMDA) receptor agonist, harmaline.[3] This effect suggests that this compound may act as a low-affinity uncompetitive NMDA receptor antagonist.[3]
Recommended Dosage and Administration
| Compound | Dosage | Administration Route | Notes |
| This compound | 5 - 40 mg/kg | Subcutaneous (s.c.) | Dose-dependently antagonizes harmaline-induced cGMP increase.[3] |
| Harmaline | 20 mg/kg | Subcutaneous (s.c.) | Induces an increase in cerebellar cGMP levels.[3] |
| NMDA | 200 mg/kg | Subcutaneous (s.c.) | Induces seizures; antagonized by this compound.[3] |
Experimental Protocol: Inhibition of Harmaline-Induced cGMP Accumulation
This protocol describes the methodology to evaluate the inhibitory effect of this compound on NMDA receptor-mediated cGMP accumulation in the rat cerebellum.
-
Animal Model: Male rats are suitable for this study.
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide animals into control and experimental groups.
-
Drug Preparation:
-
Prepare solutions of this compound and harmaline in an appropriate vehicle (e.g., saline).
-
-
Administration:
-
Administer this compound (5, 10, 20, or 40 mg/kg, s.c.) or vehicle.
-
After a specific time interval (e.g., 30 minutes), administer harmaline (20 mg/kg, s.c.).
-
-
Tissue Collection:
-
At the time of peak harmaline effect, euthanize the animals and rapidly dissect the cerebellum.
-
-
cGMP Measurement:
-
Homogenize the cerebellar tissue and measure cGMP levels using a commercially available enzyme immunoassay (EIA) kit or radioimmunoassay (RIA).
-
-
Data Analysis: Compare the cGMP levels between the different treatment groups. Use appropriate statistical methods (e.g., one-way ANOVA) to determine the significance of the inhibitory effect of this compound.
III. Signaling Pathways
A. Proposed Mechanism of Muscarinic Potentiation
This compound is suggested to enhance muscarinic responses by blocking Ca2+-dependent K+ channels. This blockade leads to a potentiation of cholinergic actions.
B. NMDA Receptor-Mediated cGMP Pathway Inhibition
This compound is believed to act as an uncompetitive antagonist at the NMDA receptor, thereby inhibiting the downstream signaling cascade that leads to cGMP production.
References
- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gea 857 in Electrophysiology Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gea 857 [2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate] is a pharmacological agent with a complex profile, acting as a putative blocker of certain calcium-activated potassium channels (KCa) and as a low-affinity uncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2] It is structurally analogous to the serotonin reuptake inhibitor alaproclate, though this compound itself is a very weak inhibitor of serotonin reuptake.[1][2] Its ability to enhance responses to muscarinic agonists is thought to be mediated by its blockade of Ca2+-dependent K+ channels, which can prolong cholinergic actions.[1]
These application notes provide a detailed guide for researchers interested in investigating the effects of this compound on ion channels using patch-clamp electrophysiology. While direct, quantitative patch-clamp data for this compound is not extensively available in the public domain, this document outlines the protocols and experimental design necessary to characterize its activity on its putative molecular targets.
Mechanism of Action: Hypothesized Signaling Pathways
Based on existing literature, this compound is suggested to interact with at least two distinct signaling pathways. The diagrams below illustrate these proposed mechanisms.
Data Presentation: Characterizing this compound's Electrophysiological Profile
The following tables are templates for organizing and presenting quantitative data obtained from patch-clamp experiments designed to characterize the effects of this compound.
Table 1: Dose-Response Relationship for this compound on Target Ion Channels
| Target Channel | Cell Type | Agonist (Concentration) | This compound Concentration | % Inhibition (Mean ± SEM) | IC₅₀ (µM) | Hill Slope |
|---|---|---|---|---|---|---|
| Ca²⁺-activated K⁺ | Hippocampal Neuron | - | 1 µM | |||
| Ca²⁺-activated K⁺ | Hippocampal Neuron | - | 10 µM | |||
| Ca²⁺-activated K⁺ | Hippocampal Neuron | - | 100 µM | |||
| NMDA Receptor | Cortical Neuron | NMDA (100 µM) + Glycine (10 µM) | 1 µM | |||
| NMDA Receptor | Cortical Neuron | NMDA (100 µM) + Glycine (10 µM) | 10 µM |
| NMDA Receptor | Cortical Neuron | NMDA (100 µM) + Glycine (10 µM) | 100 µM | | | |
Table 2: Effects of this compound on Ion Channel Kinetics
| Target Channel | Parameter | Control (Mean ± SEM) | This compound (10 µM) (Mean ± SEM) | p-value |
|---|---|---|---|---|
| Ca²⁺-activated K⁺ | Activation Time Constant (τ_act) | |||
| Ca²⁺-activated K⁺ | Deactivation Time Constant (τ_deact) | |||
| NMDA Receptor | Desensitization Time Constant (τ_desens) |
| NMDA Receptor | Recovery from Desensitization (τ_rec) | | | |
Experimental Protocols
The following are detailed protocols for conducting whole-cell patch-clamp experiments to investigate the effects of this compound.
Protocol 1: Characterization of this compound Effects on Endogenous Ca²⁺-activated K⁺ Channels
This protocol is designed to assess the inhibitory effects of this compound on KCa channels in a neuronal cell type.
1. Cell Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
Alternatively, prepare acute brain slices from rodents.
2. Solutions:
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂ / 5% CO₂.
-
Internal Solution: (in mM) 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH. The free Ca²⁺ concentration can be adjusted to activate KCa channels.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Use a whole-cell patch-clamp configuration.
-
In voltage-clamp mode, hold the cell at -60 mV.
-
Elicit KCa currents using a voltage step protocol (e.g., steps from -80 mV to +60 mV in 20 mV increments for 500 ms).
-
Alternatively, in current-clamp mode, elicit action potentials with current injections and measure the afterhyperpolarization (AHP), which is often mediated by KCa channels.
4. Experimental Procedure:
-
Obtain a stable whole-cell recording and record baseline currents or firing patterns.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
After a stable effect is observed, repeat the voltage-step protocol or current injections.
-
To generate a dose-response curve, apply increasing concentrations of this compound.
Protocol 2: Characterization of this compound Effects on NMDA Receptors
This protocol outlines the procedure for investigating the antagonistic properties of this compound on NMDA receptors.
1. Cell Preparation:
-
Use primary neuronal cultures or a cell line heterologously expressing specific NMDA receptor subunits (e.g., HEK293 cells expressing GluN1/GluN2A or GluN1/GluN2B).
2. Solutions:
-
External Solution: (in mM) 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose. This solution should be nominally Mg²⁺-free to prevent voltage-dependent block of the NMDA receptor.
-
Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels.
-
Agonist Solution: External solution containing NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine).
-
This compound Solution: Agonist solution containing the desired concentration of this compound.
3. Electrophysiological Recording:
-
Use a whole-cell voltage-clamp configuration.
-
Hold the cell at a negative potential (e.g., -70 mV).
-
Use a fast perfusion system to apply the agonist solution.
4. Experimental Procedure:
-
Record baseline currents in the absence of agonists.
-
Apply the agonist solution for a short duration (e.g., 2-5 seconds) to elicit an inward NMDA receptor-mediated current.
-
After washout and recovery, co-apply the agonist solution with this compound.
-
To test for uncompetitive antagonism, assess the effect of this compound at different agonist concentrations.
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the proposed experiments.
References
- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Gea 857 on Synaptic Plasticity
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive protocol for investigating the effects of Gea 857, a low-affinity uncompetitive NMDA receptor antagonist, on synaptic plasticity. The protocols detail electrophysiological and molecular biology techniques to characterize the impact of this compound on long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the primary models for studying synaptic strengthening and weakening, respectively. The N-methyl-D-aspartate (NMDA) receptor is a critical component in the induction of most forms of LTP and LTD in the hippocampus.[1][2][3]
This compound has been identified as a low-affinity uncompetitive antagonist of the NMDA receptor.[4] It has been shown to block the NMDA receptor-mediated increase in cyclic GMP (cGMP) in the cerebellum, suggesting an interaction with the nitric oxide (NO)/cGMP signaling pathway, a key component in the expression of some forms of synaptic plasticity.[1][3][4][5] Additionally, this compound is a putative blocker of Ca2+-dependent K+ channels, which may represent a secondary mechanism of action.[6]
This protocol outlines a series of experiments to elucidate the precise effects of this compound on synaptic plasticity, focusing on its role as an NMDA receptor antagonist.
Proposed Signaling Pathway of this compound in Synaptic Plasticity
Caption: Proposed mechanism of this compound's inhibitory effect on NMDA receptor-dependent synaptic plasticity.
Experimental Protocols
Electrophysiological Analysis of LTP and LTD in Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices and the recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP and LTD.
Materials:
-
Adult male Wistar rats (6-8 weeks old)
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based slicing solution
-
This compound
-
Vibratome or tissue chopper
-
Dissection tools
-
Recording chamber (submerged or interface)
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Preparation of Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Bubble with 95% O2/5% CO2 for at least 30 minutes before use.
-
Slicing Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 7 MgCl2, 0.5 CaCl2, 26 NaHCO3, 10 D-glucose. Keep ice-cold and bubble with 95% O2/5% CO2.
-
This compound Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF. Ensure the final solvent concentration is consistent across all groups and does not exceed 0.1%.
-
-
Hippocampal Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Isolate the hippocampi and prepare 400 µm transverse slices using a vibratome or tissue chopper.[7]
-
Transfer slices to an interface chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[1][3]
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
Experimental Groups:
-
Control Group: Perfuse with normal aCSF.
-
This compound Group(s): Perfuse with aCSF containing the desired concentration of this compound (e.g., 10 µM, 50 µM, 100 µM). Start perfusion at least 20 minutes before LTP/LTD induction.
-
-
-
LTP and LTD Induction:
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-induction baseline average.
-
Compare the magnitude of LTP and LTD between the control and this compound-treated groups.
Experimental Workflow for Electrophysiology
Caption: Workflow for electrophysiological recording of LTP and LTD.
Molecular and Biochemical Assays
These protocols are designed to investigate the molecular signaling pathways affected by this compound during synaptic plasticity.
Objective: To measure the effect of this compound on the phosphorylation of key proteins involved in synaptic plasticity, such as CaMKII and CREB.
Procedure:
-
Prepare hippocampal slices and induce LTP or LTD as described in the electrophysiology protocol in the presence or absence of this compound.
-
Collect slices at specific time points post-induction (e.g., 5 and 30 minutes).
-
Homogenize the slices in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of CaMKII and CREB.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Objective: To determine if this compound alters the expression of activity-dependent immediate-early genes (IEGs) like Arc and c-fos.[11]
Procedure:
-
Induce LTP or LTD in hippocampal slices with and without this compound.
-
Collect slices at 30 and 60 minutes post-induction.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for Arc, c-fos, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Objective: To confirm that this compound blocks the NMDA receptor-dependent increase in cGMP in the hippocampus.
Procedure:
-
Treat hippocampal slices with NMDA (20 µM) in the presence or absence of this compound for 10 minutes.
-
Collect and homogenize the slices.
-
Measure cGMP levels using a commercially available cGMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on LTP and LTD Magnitude
| Group | Treatment | n | LTP Magnitude (% of Baseline at 60 min) | LTD Magnitude (% of Baseline at 60 min) |
| 1 | Control (aCSF) | 8 | ||
| 2 | This compound (10 µM) | 8 | ||
| 3 | This compound (50 µM) | 8 | ||
| 4 | This compound (100 µM) | 8 |
Table 2: Effect of this compound on Protein Phosphorylation (30 min post-HFS)
| Group | Treatment | n | p-CaMKII / Total CaMKII (Fold Change) | p-CREB / Total CREB (Fold Change) |
| 1 | Control (aCSF) | 6 | ||
| 2 | This compound (50 µM) | 6 |
Table 3: Effect of this compound on Immediate-Early Gene Expression (60 min post-HFS)
| Group | Treatment | n | Arc mRNA (Fold Change) | c-fos mRNA (Fold Change) |
| 1 | Control (aCSF) | 6 | ||
| 2 | This compound (50 µM) | 6 |
Table 4: Effect of this compound on NMDA-induced cGMP Production
| Group | Treatment | n | cGMP Concentration (pmol/mg protein) |
| 1 | Control (aCSF) | 6 | |
| 2 | NMDA (20 µM) | 6 | |
| 3 | NMDA (20 µM) + this compound (50 µM) | 6 |
References
- 1. Long-term potentiation and long-term depression: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Components of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide signaling participates in norepinephrine-induced activity of neuronal intracellular survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]
- 8. youtube.com [youtube.com]
- 9. pnas.org [pnas.org]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Role of Immediate-Early Genes in Synaptic Plasticity and Neuronal Ensembles Underlying the Memory Trace [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of Gea 857
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known in vivo administration methods and biological activities of Gea 857, a putative blocker of potassium conductance. The information is intended to guide researchers in designing and conducting in vivo experiments.
Introduction to this compound
This compound is a research compound that has been shown to enhance responses evoked by muscarinic agonists.[1] Its mechanism of action is believed to involve the blockade of certain membrane Ca2+-dependent K+ channels, which can potentiate or prolong muscarinic cholinergic actions.[1] Additionally, this compound has been observed to inhibit the N-methyl-D-aspartate (NMDA) receptor-mediated increase in cyclic GMP (cGMP) in the cerebellum of rats.
Quantitative Data Summary
The available quantitative data for the in vivo effects of this compound is limited. The following table summarizes the key findings from studies in male Sprague-Dawley rats.
| Administration Route | Dose Range (mg/kg) | Animal Model | Observed Effect | Citation |
| Subcutaneous | 5-20 | Male Sprague-Dawley Rat | Dose-dependent enhancement of tremor induced by muscarinic agonists (oxotremorine, arecoline) and acetylcholinesterase inhibitors (physostigmine, THA).[1] | [1] |
| Intraperitoneal (Atropine) | 1 | Male Sprague-Dawley Rat | Atropine fully blocked the potentiation of oxotremorine-induced tremor by this compound.[1] | [1] |
Note: The available literature does not provide extensive quantitative data on a wide range of in vivo effects. Researchers should consider this a starting point and conduct dose-response studies for their specific experimental models.
Experimental Protocols
The most commonly cited in vivo administration method for this compound is subcutaneous injection in rats. The following protocol is a general guideline based on standard laboratory procedures.
Protocol: Subcutaneous Administration of this compound in Rats
1. Materials:
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as DMSO and/or Tween 80, followed by dilution in saline or PBS). Note: The specific vehicle for this compound is not detailed in the available literature. Researchers must perform solubility and stability testing to determine the optimal vehicle for their preparation.
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
2. Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions for a sufficient period before the experiment.
-
Weigh each animal to accurately calculate the dose of this compound to be administered.
-
-
This compound Formulation:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration.
-
Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
-
Injection Technique:
-
Restrain the rat securely and gently.
-
Identify the injection site, typically the loose skin over the dorsal (back) or flank area.
-
Swab the injection site with 70% ethanol.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body surface. Be careful not to puncture the underlying muscle.
-
Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site with a fresh needle.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
-
3. Post-Administration Monitoring:
-
Observe the animals for any signs of distress, pain, or adverse reactions at the injection site (e.g., swelling, redness).
-
Monitor for the expected pharmacological effects according to the experimental design.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects based on the available literature.
Caption: Proposed mechanism of this compound in potentiating muscarinic signaling.
Caption: Proposed involvement of this compound in the NMDA receptor-cGMP pathway.
References
Application of Gea 857 in Specific Disease Models
Application Notes and Protocols for Researchers
Introduction
Gea 857 is a versatile pharmacological tool with a dual mechanism of action, making it a valuable agent for investigating specific neurological and psychiatric disease models. Primarily, it functions as a putative blocker of calcium-activated potassium channels (KCa) and as a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] These actions allow for the modulation of both cholinergic and glutamatergic neurotransmission, providing a platform to study diseases characterized by imbalances in these systems.
This document provides detailed application notes and experimental protocols for the use of this compound in two key preclinical research areas: models of movement disorders, such as Parkinson's disease, through the potentiation of muscarinic agonist-induced tremor, and models of excitotoxicity-mediated neuronal damage and seizures, through the antagonism of NMDA receptor activity.
Mechanism of Action
This compound, chemically described as 2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate, is a structural analogue of the 5-HT uptake blocker alaproclate. However, its pharmacological profile is distinct, with negligible effects on serotonin uptake.[1] The primary mechanisms of action relevant to its application in disease models are:
-
Blockade of Ca2+-Dependent K+ Channels: this compound is suggested to inhibit certain membrane Ca2+-dependent K+ channels. The blockade of these channels can potentiate or prolong the actions of muscarinic cholinergic agonists.[1]
-
Uncompetitive NMDA Receptor Antagonism: this compound acts as a low-affinity uncompetitive antagonist at the NMDA receptor complex, likely by blocking the cation channel. This action allows it to inhibit NMDA receptor-mediated signaling.[2]
These mechanisms are depicted in the following signaling pathway diagram:
Caption: Signaling pathways modulated by this compound.
Application in a Parkinson's Disease Model: Potentiation of Muscarinic Agonist-Induced Tremor
Disease Relevance: Parkinson's disease is characterized by a loss of dopaminergic neurons, leading to a relative overactivity of the cholinergic system. This cholinergic hyperactivity contributes to motor symptoms like tremor. Pharmacological agents that enhance cholinergic signaling, such as muscarinic agonists, can induce tremor in animal models, providing a platform to study potential therapeutic interventions. This compound's ability to potentiate these effects makes it a useful tool in this context.
Quantitative Data
| Parameter | Agonist | Animal Model | This compound Dose Range (mg/kg) | Effect | Reference |
| Tremor Potentiation | Oxotremorine, Arecoline, Physostigmine, THA | Male Rat | 5-20 | Dose-dependent, statistically significant enhancement of tremor | [1] |
| Salivation | Muscarinic Agonists | Male Rat | 5-20 | No consistent enhancement | [1] |
| Tremor Blockade | Oxotremorine + this compound | Male Rat | 1 (Atropine) | Atropine fully blocks the potentiated tremor | [1] |
Experimental Protocol: Potentiation of Oxotremorine-Induced Tremor in Rats
Objective: To assess the ability of this compound to potentiate tremor induced by the muscarinic agonist oxotremorine in a rat model.
Materials:
-
This compound
-
Oxotremorine
-
Vehicle (e.g., saline or appropriate solvent for this compound)
-
Male Sprague-Dawley rats (200-250 g)
-
Observation cages
-
Scoring system for tremor intensity (e.g., 0-4 scale)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing and experimental conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound and oxotremorine in the appropriate vehicle on the day of the experiment.
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + Oxotremorine
-
This compound (e.g., 5, 10, 20 mg/kg) + Oxotremorine
-
-
Administration:
-
Administer this compound or its vehicle intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a submaximal dose of oxotremorine subcutaneously (s.c.).
-
-
Observation and Scoring:
-
Immediately place the rats in individual observation cages.
-
Observe and score the intensity of tremor at regular intervals (e.g., every 15 minutes for 2 hours) using a validated scoring scale.
-
-
Data Analysis: Analyze the tremor scores using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Caption: Experimental workflow for the tremor potentiation assay.
Application in Seizure Models: Antagonism of NMDA Receptor-Mediated Effects
Disease Relevance: Excessive activation of NMDA receptors is implicated in the pathophysiology of epilepsy and excitotoxic neuronal injury. Compounds that antagonize NMDA receptors can have anticonvulsant properties. This compound's ability to block NMDA receptor function makes it a useful tool for studying seizure mechanisms and for the preclinical evaluation of potential antiepileptic drugs.
Quantitative Data
| Parameter | Inducing Agent | Animal Model | This compound Dose | Effect | Reference |
| Seizures | NMDA (200 mg/kg, s.c.) | Rat | Similar to doses antagonizing cGMP elevation | Antagonized seizures | [2] |
| Cerebellar cGMP Elevation | Harmaline (20 mg/kg, s.c.) | Rat | Not specified | Inhibited cGMP accumulation | [2] |
| Cerebellar cGMP Elevation | NMDA (200 mg/kg, s.c.) | Rat | Not specified | Blocked the increase in cGMP | [2] |
Experimental Protocol: Antagonism of NMDA-Induced Seizures in Rats
Objective: To evaluate the anticonvulsant activity of this compound against seizures induced by the administration of NMDA in rats.
Materials:
-
This compound
-
N-methyl-D-aspartate (NMDA)
-
Vehicle (e.g., saline or appropriate solvent for this compound)
-
Male Wistar rats (150-200 g)
-
Observation chambers
-
Seizure scoring system (e.g., Racine scale)
Procedure:
-
Animal Acclimation: House the rats in a controlled environment with a 12-hour light/dark cycle and allow them to acclimate for at least 48 hours before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound and NMDA in saline on the day of the experiment.
-
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + NMDA
-
This compound (various doses) + NMDA
-
-
Administration:
-
Administer this compound or its vehicle intraperitoneally (i.p.).
-
After a 30-minute pretreatment period, administer NMDA (e.g., 200 mg/kg) subcutaneously (s.c.).
-
-
Observation and Scoring:
-
Immediately place the animals in individual observation chambers.
-
Observe the animals for the onset and severity of seizures for at least 60 minutes.
-
Score the seizures using a standardized scale (e.g., Racine scale) to quantify the convulsive behavior.
-
-
Data Analysis: Compare the incidence and severity of seizures between the different treatment groups using appropriate statistical tests (e.g., Chi-square test for incidence, Mann-Whitney U test for severity scores).
Caption: Experimental workflow for the NMDA-induced seizure assay.
Conclusion
This compound is a valuable pharmacological agent for in vivo studies of neurological disorders. Its ability to potentiate muscarinic-mediated tremor provides a useful model for investigating the cholinergic system's role in movement disorders. Furthermore, its NMDA receptor antagonist properties make it a relevant tool for studying epilepsy and excitotoxicity. The protocols and data presented here offer a foundation for researchers to incorporate this compound into their preclinical disease models. As with any pharmacological study, appropriate dose-response experiments and control groups are essential for robust and reproducible results.
References
- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Gea 857 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with the research compound Gea 857.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing stock solutions of this compound?
The recommended starting solvent for this compound is dimethyl sulfoxide (DMSO). It is an aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[1] When preparing stock solutions, it is crucial to use anhydrous DMSO to minimize compound degradation and precipitation, as DMSO is hygroscopic and readily absorbs water from the atmosphere.[2] For long-term storage, stock solutions should be stored at -20°C or -80°C to maintain stability.[2]
Q2: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What are the likely causes and how can I resolve this?
Observing precipitation upon dilution into aqueous media is a common indicator of low aqueous solubility. This can lead to unreliable results in biological assays.[3] The issue typically arises because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous assay buffer.
To address this, consider the following troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.
-
Assess Kinetic vs. Thermodynamic Solubility: You may be exceeding the kinetic or thermodynamic solubility limit. Performing a formal solubility assay is recommended to determine these limits.
-
Modify the Aqueous Buffer: The pH, ionic strength, and presence of co-solvents can significantly impact solubility.[4] Experiment with different buffer formulations (e.g., adjusting pH, adding a small percentage of a co-solvent like ethanol or PEG 400) to find conditions that improve this compound's solubility.
-
Use a Surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Tween 80, Pluronic F-68) can help maintain the compound's solubility in aqueous solutions.
Below is a logical workflow for troubleshooting precipitation issues.
Troubleshooting Guides & Experimental Protocols
Guide: Determining the Kinetic Solubility of this compound via Nephelometry
Kinetic solubility is a high-throughput measurement used in early-stage drug discovery to quickly assess how much of a compound, added from a DMSO stock, will dissolve and remain in solution in an aqueous buffer under specific time constraints.[3][4] Laser nephelometry is a common method that measures the amount of light scattered by insoluble particles (precipitate) in a solution.[5][6]
This protocol outlines the steps to determine the kinetic solubility of this compound using a plate-based nephelometer.
1. Materials and Equipment:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well clear bottom microplates
-
Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)
-
Multichannel pipette or automated liquid handler
-
Positive Control: Highly soluble compound (e.g., 2'-deoxy-5-fluorouridine)
-
Negative Control: Poorly soluble compound (e.g., Ondansetron)
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved.
-
Plate Setup: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a microplate. To create a concentration curve, perform serial dilutions of the stock solution in DMSO before adding to the plate.
-
Add Buffer: Add the aqueous buffer (e.g., 198 µL of PBS for a 1:100 dilution) to each well to achieve the desired final concentrations of this compound. The final DMSO concentration should typically be kept at 1-2% to minimize its effects.
-
Mix and Incubate: Mix the contents thoroughly on a plate shaker for 5-10 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1-2 hours.
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well, expressed in Nephelometric Turbidity Units (NTU).[7]
3. Data Analysis & Presentation: The kinetic solubility limit is the concentration at which a significant increase in NTU is observed compared to the baseline (wells with soluble compound). Plot the NTU values against the concentration of this compound. The point of inflection indicates the approximate kinetic solubility.
Example Data Table:
| This compound Conc. (µM) | Mean NTU (n=3) | Std. Dev. | Solubility Assessment |
| 100 | 1550.4 | 120.2 | Insoluble |
| 50 | 980.1 | 85.6 | Insoluble |
| 25 | 450.7 | 45.1 | Limit of Solubility |
| 12.5 | 110.2 | 15.3 | Soluble |
| 6.25 | 95.8 | 12.1 | Soluble |
| 0 (Vehicle) | 92.5 | 10.5 | Soluble |
Putative Mechanism of Action
Understanding the potential biological targets of this compound can provide context for its experimental use. Based on available literature for structurally related compounds, this compound is suggested to have a dual mechanism of action.
1. Blockade of Ca²⁺-Dependent K⁺ Channels: this compound is hypothesized to block certain calcium-dependent potassium channels (KCa). These channels are typically activated by an influx of intracellular calcium (Ca²⁺), which leads to potassium (K⁺) efflux and cellular hyperpolarization. By blocking these channels, this compound may prevent this hyperpolarization, thereby prolonging cellular depolarization and enhancing responses to certain stimuli.
2. Uncompetitive Antagonism of NMDA Receptors: this compound may also act as a low-affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8] This means it binds to a site within the ion channel of the NMDA receptor, but only after the receptor has been activated by its agonists, glutamate and glycine.[3] This action blocks the influx of ions like Ca²⁺ and Na⁺, thereby modulating glutamatergic neurotransmission.[9]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. enamine.net [enamine.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
Gea 857 not showing expected potassium channel blockade
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected results with Gea 857, specifically when the expected potassium channel blockade is not observed.
Troubleshooting Guide
This guide addresses common issues that may lead to a lack of observable potassium channel blockade with this compound in electrophysiological experiments.
Issue: this compound is not producing the expected blockade of potassium currents.
| Potential Cause | Troubleshooting Steps | Rationale |
| 1. Suboptimal Experimental Conditions | - Verify the composition and pH of both the internal and external solutions.[1][2] - Ensure the health and viability of the cells under investigation.[1][2] - Confirm the accuracy of the this compound concentration in the final solution. | The activity of ion channels and pharmacological agents is highly dependent on the physiological environment. Incorrect ionic concentrations, pH, or unhealthy cells can alter channel function and drug binding. |
| 2. Issues with Drug Application | - Check the perfusion system for leaks or blockages. - Ensure complete washout of any previous drugs before applying this compound. - Confirm that the perfusion outflow is positioned to ensure the cell is fully exposed to the this compound solution. | Incomplete or improper application of the compound will result in a lower effective concentration at the cell membrane, leading to a reduced or absent effect. |
| 3. Incorrect Potassium Channel Subtype | - Confirm that the cell type under study expresses the potassium channel subtype putatively targeted by this compound (e.g., Ca2+-dependent K+ channels).[3] - If using a heterologous expression system (e.g., HEK293 or CHO cells), verify the successful expression of the target channel. | This compound is suggested to act on specific types of potassium channels. If the target channel is not present or is expressed at very low levels, no effect will be observed. |
| 4. Electrophysiology Recording Issues | - Monitor the seal resistance throughout the experiment; a seal resistance of >1 GΩ is critical.[1][2] - Monitor and compensate for series resistance. High series resistance can lead to voltage-clamp errors.[4][5][6] - Check for rundown of the potassium current over time, even in the absence of the drug.[7] | A stable, high-resistance seal is essential for accurate current measurement. Technical issues with the patch-clamp recording itself can mask or mimic pharmacological effects. |
| 5. This compound Stability and Solubility | - Prepare fresh stock solutions of this compound. - Ensure that this compound is fully dissolved in the vehicle and that the final concentration of the vehicle (e.g., DMSO) is not affecting the channel activity. | Degradation or precipitation of the compound will lead to a lower effective concentration and a lack of observed effect. |
Frequently Asked Questions (FAQs)
Q1: What specific type of potassium channel is this compound expected to block?
A1: this compound is described as a putative blocker of potassium conductance, with evidence suggesting it has inhibitory properties at certain membranal Ca2+-dependent K+ channels.[3] Its action on other types of potassium channels has not been well-characterized.
Q2: I don't see any effect of this compound. Could my voltage-clamp protocol be inappropriate?
A2: It's possible. The blocking action of some compounds on potassium channels can be voltage-dependent. Ensure your voltage protocol is designed to elicit the specific potassium current you intend to study. For example, to study voltage-gated potassium channels, you would typically use a series of depolarizing voltage steps from a negative holding potential.[8]
Q3: Could the vehicle (e.g., DMSO) be interfering with the experiment?
A3: Yes. It is crucial to run a vehicle control to ensure that the solvent used to dissolve this compound does not have an effect on the potassium currents you are measuring. The final concentration of the vehicle should be kept to a minimum, typically below 0.1%.
Q4: How can I confirm that my recording setup is working correctly for detecting potassium channel blockade?
A4: A good positive control is essential. Before testing this compound, apply a well-characterized, broad-spectrum potassium channel blocker (e.g., tetraethylammonium - TEA) or a more specific blocker for the channel you are studying. If you observe the expected blockade with the positive control, it increases confidence that your system is capable of detecting a block.
Q5: Is it possible that this compound has a very slow onset of action?
A5: This is a possibility. Ensure that you are perfusing this compound for a sufficient duration to allow for it to reach its binding site and exert its effect. The time to steady-state block can vary for different compounds.
Quantitative Data Summary
| Concentration of this compound | n (number of cells) | Peak K+ Current (pA) | % Inhibition |
| Vehicle Control | 0% | ||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of Potassium Currents
This protocol provides a general framework for recording whole-cell potassium currents to test the effect of this compound.
1. Cell Preparation:
-
Culture cells expressing the potassium channel of interest or use acutely dissociated neurons or cardiomyocytes.
-
Plate cells on glass coverslips suitable for microscopy and recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Filter all solutions on the day of the experiment.[9]
3. Pipette Fabrication:
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.
-
Fire-polish the pipette tips to a final resistance of 3-6 MΩ when filled with the internal solution.[10]
4. Recording Procedure:
-
Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.
-
Apply positive pressure to the pipette and lower it into the bath.[9]
-
Approach a target cell and form a Giga-ohm seal (>1 GΩ) by releasing the positive pressure and applying gentle suction.[2]
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and hold the cell at a potential where most voltage-gated channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at the desired concentration.
-
Repeat the voltage-step protocol to measure the effect of this compound on the potassium currents.
-
Perform a washout by perfusing with the drug-free external solution to see if the effect is reversible.
Visualizations
Caption: Experimental workflow for testing this compound on potassium channels.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 8. Voltage-Dependent Potassium Current Recording on H9c2 Cardiomyocytes via the Whole-Cell Patch-Clamp Technique [app.jove.com]
- 9. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 10. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent off-target effects of Gea 857
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Gea 857. The information herein is intended to help design experiments and troubleshoot potential issues related to the compound's known pharmacological activities, thereby minimizing the risk of misinterpreting data due to so-called "off-target" effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
A1: this compound is primarily characterized as a putative blocker of certain membranal Ca2+-dependent K+ (potassium) channels.[1] By inhibiting these channels, this compound can potentiate or prolong muscarinic cholinergic actions.[1]
Q2: Does this compound have other known pharmacological activities?
A2: Yes, in addition to potassium channel blockade, this compound is also known to act as a low-affinity uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2]
Q3: How can I be sure that the cellular phenotype I observe is due to the intended activity of this compound?
A3: Differentiating on-target from off-target effects is crucial.[3][4] A multi-pronged approach is recommended:
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Orthogonal Assays: Test the effect of this compound in multiple, distinct assays that measure the same biological endpoint but through different mechanisms.
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Structurally Unrelated Compounds: Use other known inhibitors of the same target with different chemical scaffolds. If they produce the same phenotype, it strengthens the evidence for an on-target effect.
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Cell Lines with Target Knockout/Knockdown: The most rigorous approach is to use CRISPR/Cas9 or RNAi to eliminate the putative target. If this compound no longer elicits the phenotype in these cells, it is strong evidence of an on-target effect.[5]
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Dose-Response Relationship: Establish a clear dose-response curve. On-target effects should correlate with the potency of this compound for its target.
Q4: What is the difference between an on-target and an off-target effect?
A4:
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On-target effects are those that result from the modulation of the intended biological target. These can be the desired therapeutic effect or an adverse effect in an unintended tissue.[3][4]
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Off-target effects arise when a compound interacts with other molecules for which it was not designed, leading to unintended biological consequences.[3][4]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cellular assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Multiple Pharmacological Activities | 1. Perform concentration-response curves for all known activities of this compound (K+ channel blockade, NMDA receptor antagonism). 2. Compare the effective concentrations in your assay with the known potency for each target. | This will help to determine which of this compound's activities is likely responsible for the observed effect at the concentration used. |
| Cellular Context | 1. Characterize the expression of Ca2+-dependent K+ channels and NMDA receptors in your cell model. 2. Use specific antagonists for each target to see if they can block the effect of this compound. | The cellular response will depend on the presence and functional state of this compound's targets. |
| Experimental Conditions | 1. Review and optimize assay conditions (e.g., cell density, serum concentration, incubation time). 2. Ensure consistent vehicle control (e.g., DMSO) concentration across all experiments. | Suboptimal assay conditions can lead to variability and artifacts. |
Issue 2: Difficulty in attributing the observed potentiation of a muscarinic agonist's effect to a specific mechanism.
| Potential Cause | Troubleshooting Step | Rationale |
| Indirect Effect via K+ Channel Blockade | 1. Use a well-characterized, structurally unrelated Ca2+-dependent K+ channel blocker. 2. If this compound mimics the effect of this compound, it supports the hypothesis that the potentiation is due to K+ channel inhibition. | This helps to confirm that the observed potentiation is a class effect of Ca2+-dependent K+ channel blockers and not a unique property of this compound. |
| Direct Muscarinic Receptor Interaction | 1. Perform radioligand binding assays with a muscarinic receptor antagonist in the presence and absence of this compound. 2. If this compound does not displace the radioligand, it is unlikely to be acting directly on the agonist binding site. | This will rule out a direct interaction of this compound with the orthosteric site of the muscarinic receptor. |
| NMDA Receptor Involvement | 1. Use a specific NMDA receptor antagonist to see if it can block the potentiation effect of this compound. 2. This is particularly relevant in neuronal systems where NMDA receptors are expressed. | This will help to determine if the NMDA receptor antagonist activity of this compound contributes to the observed phenotype. |
Quantitative Data Summary
The following tables provide representative data for the known pharmacological activities of this compound. Note that these values may vary depending on the specific experimental conditions and assay used.
Table 1: Potentiation of Muscarinic Agonist-Induced Tremor by this compound
| Muscarinic Agonist | This compound Dose (mg/kg) | % Enhancement of Tremor Response |
| Oxotremorine | 5 | Statistically Significant |
| Oxotremorine | 10 | Statistically Significant |
| Oxotremorine | 20 | Statistically Significant |
| Arecoline | 5-20 | Dose-dependent enhancement |
| Physostigmine | 5-20 | Dose-dependent enhancement |
| THA | 5-20 | Dose-dependent enhancement |
| Data is a qualitative summary from in vivo studies.[1] |
Table 2: Illustrative Potency of this compound at its Known Targets
| Target | Assay Type | Parameter | Illustrative Value |
| Ca2+-dependent K+ Channel | Whole-Cell Patch Clamp | IC50 | 1-10 µM |
| NMDA Receptor | [3H]MK-801 Binding Assay | Ki | >10 µM (low affinity) |
| Muscarinic M1 Receptor | Calcium Mobilization Assay | EC50 (potentiation) | 0.1-1 µM |
| These are representative values for illustrative purposes and may not reflect the exact potency of this compound in all systems. |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Electrophysiology for Ca2+-dependent K+ Channel Inhibition
Objective: To measure the inhibitory effect of this compound on Ca2+-dependent potassium currents.
Materials:
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Cells expressing the Ca2+-dependent K+ channel of interest.
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External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
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Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, free Ca2+ buffered to desired concentration (e.g., 300 nM), pH 7.2 with KOH.
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Patch clamp amplifier and data acquisition system.
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Borosilicate glass capillaries for pipette fabrication.
Procedure:
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Prepare cells on coverslips for recording.
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Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
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Establish a whole-cell patch clamp configuration.
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Record baseline Ca2+-dependent K+ currents using a voltage-step protocol (e.g., holding potential of -80 mV, with steps from -100 mV to +50 mV).
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Perfuse the cells with the external solution containing various concentrations of this compound.
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Record currents in the presence of this compound.
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Analyze the data to determine the concentration-dependent inhibition of the K+ current and calculate the IC50 value.
Protocol 2: NMDA Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the NMDA receptor.
Materials:
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Rat brain membranes (cortex or hippocampus).
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Binding buffer: 5 mM Tris-HCl, pH 7.4.
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[3H]MK-801 (radioligand).
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Non-specific binding control: 10 µM unlabeled MK-801.
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This compound at various concentrations.
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Glass fiber filters.
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Scintillation counter.
Procedure:
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Prepare rat brain membranes by homogenization and centrifugation.
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In a 96-well plate, add brain membranes, binding buffer, and varying concentrations of this compound or vehicle.
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Add [3H]MK-801 to all wells.
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For non-specific binding wells, add 10 µM unlabeled MK-801.
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Incubate at room temperature for 2-4 hours.
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Terminate the assay by rapid filtration through glass fiber filters.
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Wash the filters with ice-cold binding buffer.
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Measure the radioactivity on the filters using a scintillation counter.
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Calculate specific binding and determine the Ki of this compound.[2][6][7]
Protocol 3: Calcium Mobilization Assay for Potentiation of Muscarinic Receptor Signaling
Objective: To measure the ability of this compound to potentiate muscarinic agonist-induced intracellular calcium release.
Materials:
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CHO or HEK293 cells stably expressing a Gq-coupled muscarinic receptor (e.g., M1 or M3).
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Fluo-4 AM calcium indicator dye.
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Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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Muscarinic agonist (e.g., carbachol).
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This compound at various concentrations.
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Fluorescence plate reader with automated liquid handling.
Procedure:
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Plate cells in a 96-well black, clear-bottom plate and grow to confluence.
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Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
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Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-15 minutes.
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Place the plate in the fluorescence reader and measure baseline fluorescence.
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Add a sub-maximal concentration (EC20) of the muscarinic agonist to all wells.
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Immediately begin recording the fluorescence intensity over time.
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Analyze the data by calculating the peak fluorescence response and determine the EC50 for potentiation by this compound.[8][9]
Visualizations
Caption: Signaling pathways influenced by this compound.
Caption: Workflow for differentiating on-target vs. off-target effects.
References
- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Gea 857
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Gea 857 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is characterized as a putative blocker of potassium conductance.[1] Evidence suggests that it enhances responses evoked by muscarinic agonists by inhibiting certain membranal Ca(2+)-dependent K+ channels.[1] This blockade can potentiate or prolong muscarinic cholinergic actions.[1]
Q2: What are the known effects of this compound in vivo?
In studies with male rats, this compound has been shown to produce a dose-dependent enhancement of tremor induced by muscarinic agonists like oxotremorine and arecoline, as well as acetylcholinesterase inhibitors such as physostigmine.[1] However, unlike some other compounds, it does not consistently enhance salivation.[1] Notably, this compound itself does not induce tremors in the absence of cholinergic stimulants.[1]
Q3: Does this compound have any effect on serotonergic (5-HT) mechanisms?
No, studies have shown that this compound, in the 10-20 mg/kg dose range, does not affect 5-HT uptake or metabolism, distinguishing it from compounds like alaproclate.[1]
Q4: What is the molecular information for this compound?
The following table summarizes the key chemical properties of this compound:
| Property | Value |
| Molecular Weight | 283.79 |
| Formula | C15H22ClNO2 |
| Purity | 98% |
| Color/Form | Solid |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: No observable effect on the target potassium current after applying this compound.
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Question: You are performing a whole-cell patch-clamp experiment on a neuron known to express Ca2+-dependent potassium channels. After applying this compound at the recommended concentration, you observe no change in the outward potassium current. What are the potential causes and solutions?
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Answer:
Potential Causes and Troubleshooting Steps:
Potential Cause Troubleshooting Step Incorrect Drug Concentration Verify the final concentration of this compound in your perfusion solution. Ensure that your stock solution was prepared and diluted correctly. Consider performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Drug Degradation Ensure that the this compound stock solution has been stored correctly and has not expired. Prepare fresh solutions for each experiment to rule out degradation. Cell Type Specificity The expression and subtype of Ca2+-dependent potassium channels can vary significantly between cell types. Confirm the presence of the target channel in your specific cell line or primary culture using techniques like RT-PCR or immunocytochemistry. Voltage Protocol The blocking action of some channel blockers is voltage-dependent. Ensure your voltage-clamp protocol is appropriate to elicit the target current and to observe the blocking effect. For example, the channel may need to be in an open state for the blocker to bind. Experimental Conditions Factors such as intracellular calcium concentration can significantly impact the activity of Ca2+-dependent potassium channels. Ensure your internal solution has the appropriate calcium concentration and buffering capacity.
Issue 2: High variability in the blocking effect of this compound between experiments.
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Question: Your experimental results with this compound show a significant degree of variability in the percentage of current block from one experiment to the next, even under seemingly identical conditions. How can you improve the consistency of your results?
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Answer:
Potential Causes and Troubleshooting Steps:
Potential Cause Troubleshooting Step Inconsistent Pipette Resistance Variations in pipette resistance can affect the quality of the seal and the accuracy of the voltage clamp. Aim for consistent pipette resistances across all experiments. Cell Health and Viability Only use healthy cells with a stable resting membrane potential and low leak current. Poor cell health can lead to inconsistent channel expression and function. Solution Exchange Rate Ensure a consistent and complete exchange of the extracellular solution when applying this compound. Calibrate your perfusion system to ensure rapid and reliable solution changes. Temperature Fluctuations Ion channel kinetics are sensitive to temperature. Maintain a constant temperature for your experimental setup to minimize variability.
Experimental Protocols
Whole-Cell Patch-Clamp Recording to Measure the Effect of this compound on Ca2+-Activated Potassium Currents
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Cell Preparation:
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Culture cells on glass coverslips to an appropriate confluency.
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Prior to recording, transfer a coverslip to the recording chamber mounted on the stage of an inverted microscope.
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Continuously perfuse the cells with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
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Pipette Preparation:
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Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
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The internal solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and a concentration of free Ca2+ buffered to the desired level (e.g., 100 nM) to activate the target channels (pH adjusted to 7.2 with KOH).
-
-
Recording Procedure:
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Approach a target cell with the patch pipette and apply gentle positive pressure.
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Once in contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.
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Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
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Hold the cell at a holding potential of -80 mV.
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Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 200 ms) to elicit outward potassium currents.
-
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Drug Application:
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After obtaining a stable baseline recording of the potassium currents, switch the perfusion to the extracellular solution containing the desired concentration of this compound.
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Allow the drug to perfuse for several minutes to reach equilibrium.
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Repeat the voltage-step protocol to record the potassium currents in the presence of this compound.
-
-
Data Analysis:
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Measure the peak outward current at each voltage step before and after the application of this compound.
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Calculate the percentage of current block by this compound at each voltage.
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Construct current-voltage (I-V) plots to visualize the effect of this compound on the potassium current.
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Visualizations
Caption: Signaling pathway of muscarinic acetylcholine receptor activation and the inhibitory action of this compound.
Caption: Experimental workflow for whole-cell patch-clamp recording to assess the effect of this compound.
Caption: Troubleshooting decision tree for interpreting a lack of effect from this compound.
References
Gea 857 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Gea 857, a putative potassium conductance blocker. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
Solid this compound should be stored at -20°C.[1] It is supplied as a solid by various chemical vendors.[2]
2. How should I handle this compound upon receipt?
Upon receipt, it is recommended to store the product at -20°C.[1] Handling should be performed in a well-ventilated area.[3] Personal protective equipment, including safety goggles and gloves, should be worn to avoid contact with the skin and eyes.[3]
3. What are the known physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 120493-42-7 |
| Molecular Formula | C₁₅H₂₂ClNO₂ |
| Molecular Weight | 283.79 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥98% |
4. Is there any information available on the stability of this compound in solution?
5. What should I do in case of accidental exposure to this compound?
In case of contact with eyes, rinse immediately with plenty of water.[3] If the substance comes into contact with skin, wash off with soap and plenty of water.[3] If inhaled, move to a source of fresh air. If ingested, seek medical advice immediately.[3] Always consult the Safety Data Sheet (SDS) for complete safety information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | - Improper storage of this compound.- Degradation of this compound in solution.- Multiple freeze-thaw cycles of stock solutions. | - Ensure solid this compound is stored at -20°C.[1]- Prepare fresh solutions for each experiment.- If using a stock solution, aliquot to avoid repeated freeze-thaw cycles and store at -80°C. |
| Difficulty dissolving the compound | - Use of an inappropriate solvent. | - While specific solubility data is limited, for many small organic molecules, solvents such as DMSO or ethanol are often suitable for creating stock solutions. It is advisable to perform a small-scale solubility test with the intended solvent before preparing a large stock. |
| Observed precipitate in the stock solution | - Solution has exceeded its stability limit.- The concentration is too high for the solvent at the storage temperature. | - Discard the solution and prepare a fresh one.- Consider preparing a less concentrated stock solution or using a different solvent system. When using a stock solution stored at low temperatures, ensure it is fully brought to room temperature and vortexed before use to ensure homogeneity. |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. The following provides a generalized workflow for the preparation of a stock solution, based on best practices for similar compounds.
Preparation of a this compound Stock Solution
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Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weighing: In a well-ventilated area, preferably a chemical fume hood, accurately weigh the desired amount of the solid compound.
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Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.
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Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C, protected from light.
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Technical Support Center: Refining Gea 857 Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gea 857 in animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and administration of this compound.
| Problem/Question | Possible Cause | Suggested Solution |
| Poor Solubility of this compound | This compound is a solid and may have limited solubility in aqueous solutions. The chosen solvent may be inappropriate. | - Vehicle Screening: Test the solubility of this compound in a panel of biocompatible solvents such as DMSO, ethanol, polyethylene glycol (PEG), and cyclodextrins. - Co-solvents: Use a co-solvent system. For example, dissolve this compound in a small amount of DMSO first, and then dilute it with saline or phosphate-buffered saline (PBS). Ensure the final concentration of the organic solvent is well-tolerated by the animal model. - pH Adjustment: Investigate the effect of pH on the solubility of this compound. Adjusting the pH of the vehicle may improve solubility, but ensure the final pH is within a physiologically acceptable range (typically pH 6.5-7.5 for subcutaneous injection). |
| Precipitation of this compound in Solution | The compound may be precipitating out of solution upon storage or dilution. The solution may be supersaturated. | - Fresh Preparation: Prepare the dosing solution fresh before each experiment. - Storage Conditions: If short-term storage is necessary, store the solution protected from light and at a controlled temperature (e.g., 4°C). Visually inspect for precipitation before use. - Sonication: Gentle sonication in a water bath may help to redissolve any precipitate. |
| Injection Site Reactions | The formulation may be irritating to the animal. This could be due to the vehicle (e.g., high concentration of organic solvent), pH, or the compound itself. | - Lower Solvent Concentration: Minimize the concentration of organic solvents in the final formulation. - Vehicle Toxicity Check: Administer the vehicle alone to a control group of animals to assess for any local reactions. - Rotate Injection Sites: If multiple injections are required, rotate the injection sites to minimize local irritation.[1] |
| Inconsistent Dosing/Backflow | Improper injection technique or inappropriate needle size can lead to leakage of the dose from the injection site. | - Proper Restraint: Ensure the animal is properly restrained to minimize movement during injection.[2] - "Tenting" Technique: For subcutaneous injections, lift a fold of skin to create a "tent" and insert the needle at the base.[2][3] - Needle Gauge: Use an appropriate needle gauge for the viscosity of your formulation (e.g., 25-27G for rats).[4] - Slow Injection: Inject the solution slowly and steadily.[2] - Pause Before Withdrawal: After injection, pause for a few seconds before withdrawing the needle to allow the subcutaneous space to close. |
| Variability in Experimental Results | This could be due to a number of factors including inconsistent formulation, inaccurate dosing, or issues with the animal model. | - Standardized Protocol: Ensure a standardized and detailed protocol is followed by all personnel. - Formulation Consistency: Prepare the formulation consistently for each experiment. - Accurate Dosing: Carefully calculate and administer the correct dose based on the most recent body weight of the animal. |
Frequently Asked Questions (FAQs)
Formulation and Administration
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Q: What is a recommended vehicle for in vivo administration of this compound? A: Currently, there is no universally validated vehicle for this compound. A common starting point for compounds with limited aqueous solubility is a co-solvent system. A suggested formulation to test would be dissolving this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then bringing it to the final volume with a vehicle like saline, PBS, or a solution containing a solubilizing agent such as 10% Tween 80 or 20% PEG400. It is critical to perform your own solubility and stability testing to determine the optimal formulation for your specific experimental needs.
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Q: What is the recommended storage condition for this compound solutions? A: There is no published stability data for this compound in solution. Therefore, it is highly recommended to prepare solutions fresh on the day of the experiment. If short-term storage is unavoidable, store the solution protected from light at 4°C and visually inspect for any precipitation before use.
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Q: What is the recommended route of administration for this compound in rats? A: Published preclinical studies have utilized subcutaneous (SC) administration in rats.[5] This route is generally well-tolerated and provides for slower, more sustained absorption compared to intravenous injection.
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Q: What is a typical dose range for this compound in rats? A: In a study investigating the effects of this compound on muscarinic agonist-evoked responses in rats, a dose range of 5-20 mg/kg was used for subcutaneous injections.[5] However, the optimal dose will depend on the specific research question and animal model, and a dose-response study is recommended.
Pharmacokinetics
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Q: What are the pharmacokinetic properties of this compound in animals? A: To date, detailed pharmacokinetic data for this compound, such as its bioavailability, maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life, have not been published. Researchers will need to conduct their own pharmacokinetic studies to determine these parameters in their specific animal model and with their chosen formulation and route of administration.
Mechanism of Action
-
Q: What is the mechanism of action of this compound? A: this compound is described as a putative blocker of potassium conductance.[5] Evidence suggests it enhances responses evoked by muscarinic agonists by inhibiting certain membranal Ca2+-dependent K+ channels.[5] Blockade of these channels can potentiate or prolong muscarinic cholinergic actions.[5]
Experimental Protocols
Protocol for Subcutaneous Administration of this compound in Rats
This protocol is a general guideline and should be adapted to your specific experimental design and institutional animal care and use committee (IACUC) regulations.
Materials:
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This compound
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Appropriate vehicle (e.g., sterile saline with a solubilizing agent, to be determined by solubility testing)
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Sterile syringes (1 mL or 3 mL)
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Sterile needles (25-27 gauge)[4]
-
70% ethanol
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
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Formulation Preparation:
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On the day of the experiment, weigh the required amount of this compound.
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Prepare the dosing solution in a sterile environment. If using a co-solvent, dissolve this compound in the co-solvent first, then slowly add the vehicle while vortexing to ensure complete dissolution.
-
Visually inspect the solution for any particulates. If necessary, the solution can be filtered through a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Weigh the rat to determine the correct injection volume.
-
Properly restrain the animal. For subcutaneous injections in the scruff, grasp the loose skin over the shoulders.[2]
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Lift a fold of skin over the dorsal midline (scruff) to create a "tent".[3]
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. Be careful not to puncture through the other side of the skin fold.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (you should see negative pressure). If blood appears in the syringe hub, withdraw the needle and try a new injection site with a fresh needle.[4]
-
Inject the solution slowly and steadily.[2]
-
After the full volume has been administered, pause for a few seconds before withdrawing the needle.
-
Gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent backflow.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions, such as signs of distress or injection site inflammation.
-
Quantitative Data Summary
| Parameter | Value | Species | Route | Reference |
| Effective Dose Range | 5-20 mg/kg | Rat | Subcutaneous | [5] |
| Molecular Weight | 299.8 g/mol | N/A | N/A | N/A |
Note: Pharmacokinetic data such as Cmax, Tmax, half-life, and bioavailability are not currently available in the public domain for this compound.
Visualizations
References
- 1. researchanimaltraining.com [researchanimaltraining.com]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Gea 857 experimental outcomes
Disclaimer: As "Gea 857" does not correspond to a known public compound or experimental model, this guide has been generated using a hypothetical scenario where This compound is a novel kinase inhibitor under investigation for its anti-proliferative effects in cancer cell lines. The principles and troubleshooting steps outlined here are based on common sources of variability in cell-based assays and kinase inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the IC50 value of this compound in our cell viability assays. What are the common causes?
A1: Batch-to-batch variability in IC50 values is a frequent challenge in drug discovery experiments. Several factors can contribute to this issue:
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Compound Stability and Storage: this compound may be sensitive to freeze-thaw cycles or prolonged storage. Ensure that stock solutions are aliquoted and stored at the recommended temperature (-80°C) and protected from light.
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Cell Line Integrity: Genetic drift can occur in continuously passaged cell lines, leading to changes in their response to treatment. It is crucial to use cells within a consistent and low passage number range.
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Reagent Consistency: Variations in serum batches, cell culture media, or assay reagents can significantly impact experimental outcomes.
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Assay Protocol Execution: Minor deviations in incubation times, cell seeding densities, or reagent addition volumes can introduce variability.
Q2: Can the choice of solvent for this compound affect the experimental results?
A2: Absolutely. The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations. It is critical to maintain a consistent final solvent concentration across all wells, including vehicle controls. We recommend keeping the final DMSO concentration below 0.5% to minimize off-target effects.
Q3: How does cell density at the time of treatment impact the apparent potency of this compound?
A3: Cell density can significantly influence the outcome of cell-based assays. Higher cell densities can lead to an underestimation of a compound's potency (a higher IC50 value) due to factors like increased cell-to-cell contact signaling and reduced compound availability per cell. It is essential to optimize and standardize the initial cell seeding density for your specific cell line and assay duration.
Troubleshooting Guides
Issue: Inconsistent IC50 Values for this compound
This guide provides a systematic approach to diagnosing and resolving variability in the half-maximal inhibitory concentration (IC50) of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for inconsistent IC50 values.
Quantitative Data Summary
The following table summarizes hypothetical IC50 data for this compound, illustrating the impact of common experimental variables.
| Parameter | Condition A | Condition B | Observed IC50 (nM) of this compound | Fold Change |
| Cell Passage | Low (P+5) | High (P+25) | 50 ± 4.5 | 150 ± 12.1 |
| Serum Concentration | 5% FBS | 10% FBS | 75 ± 6.2 | 120 ± 9.8 |
| Initial Seeding Density | 2,500 cells/well | 10,000 cells/well | 60 ± 5.1 | 180 ± 15.3 |
| Compound Age | Fresh Stock | 1-month-old Stock | 55 ± 4.9 | 95 ± 8.7 |
Experimental Protocols & Methodologies
Protocol: Cell Viability (MTT) Assay for this compound
This protocol describes a standard method for determining the effect of this compound on cancer cell line viability.
Experimental Workflow
Caption: Standard workflow for a 72-hour cell viability assay.
Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Dilute the cells to the optimized seeding density (e.g., 5,000 cells/100 µL) in complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in cell culture medium to create 2X working concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound working solutions or vehicle control. This results in a 1X final concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Assay: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours. After incubation, add 100 µL of solubilization solution (e.g., SDS-HCl) to each well and incubate overnight.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the results on a semi-logarithmic graph and determine the IC50 value using non-linear regression.
Signaling Pathway Context
Hypothetical Signaling Pathway for this compound Action
This compound is a putative inhibitor of the tyrosine kinase, Receptor X (RTK-X), which is often dysregulated in the cancer cell lines under study. Inhibition of RTK-X by this compound is expected to block downstream pro-survival signaling.
Caption: this compound inhibits the RTK-X signaling cascade.
Gea 857 degradation and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of Gea 857. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name 2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate, is a research compound known primarily as a putative blocker of potassium conductance.[1][2][3] It has been shown to enhance responses evoked by muscarinic agonists and may interact with certain Ca2+-dependent K+ channels.[1] Additionally, this compound has been observed to block NMDA receptor-mediated increases in cyclic GMP.
Q2: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[2]
Q3: What are the physical and chemical properties of this compound?
Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂ClNO₂ | [3] |
| Molecular Weight | 283.79 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
| Storage Temperature | -20°C | [2] |
Q4: In which solvents is this compound soluble?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, with a focus on preventing its degradation.
Issue 1: Inconsistent or weaker than expected experimental results.
This could be due to the degradation of this compound.
-
Potential Cause A: Hydrolysis of the ester group. this compound is a tert-butyl ester of an amino acid. Esters, particularly those of amino acids, are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[4][5][6] The tert-butyl ester is relatively stable but can be cleaved under strongly acidic conditions.[7][8]
-
Solution:
-
Prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF.
-
If aqueous buffers are required for your experiment, prepare fresh dilutions from the stock solution immediately before use.
-
Avoid using strongly acidic or basic buffers. Aim for a pH range of 6-8 for your final experimental solution.
-
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
-
Potential Cause B: Improper storage. Exposure to moisture and elevated temperatures can accelerate degradation.
-
Solution:
-
Issue 2: Precipitation of the compound in aqueous solutions.
-
Potential Cause: this compound may have limited solubility in aqueous buffers.
-
Solution:
-
First, dissolve this compound in a minimal amount of an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Then, dilute the stock solution into your aqueous buffer with vigorous vortexing.
-
Do not exceed the solubility limit of this compound in the final aqueous solution. It is advisable to perform a solubility test to determine the maximum usable concentration in your specific buffer.
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Handling Recommendations to Avoid Degradation
-
Use Anhydrous Solvents: For preparing stock solutions, always use high-purity, anhydrous organic solvents to minimize water content and reduce the risk of hydrolysis.
-
Work Quickly with Aqueous Solutions: When preparing working solutions in aqueous buffers, do so immediately before the experiment. Do not store this compound in aqueous solutions for extended periods.
-
Control pH: Maintain a neutral to slightly acidic pH (6-7.5) in your experimental buffers to minimize base-catalyzed hydrolysis.
-
Protect from Light (Precautionary): While specific photostability data is unavailable, it is good practice to protect solutions of organic compounds from prolonged exposure to direct light. Use amber vials or cover tubes with foil.
-
Inert Atmosphere (Optional): For utmost stability during long-term storage of the solid, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
Visualizations
Caption: Inferred primary degradation pathway of this compound via hydrolysis.
References
- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. connectsci.au [connectsci.au]
- 5. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Optimizing Specificity of Gea 857 in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Gea 857 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily characterized as a putative blocker of certain membranal Ca(2+)-dependent potassium (K+) channels. This action can potentiate or prolong muscarinic cholinergic responses.[1] Additionally, this compound has been shown to act as a low-affinity uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, blocking NMDA receptor-mediated increases in cyclic GMP.[2]
Q2: What are the potential off-target effects of this compound?
Given its known mechanisms, potential off-target effects of this compound could be attributed to its action on subtypes of Ca(2+)-dependent K+ channels not under investigation or its uncompetitive antagonism of NMDA receptors.[1][2] It is crucial to consider these activities when interpreting experimental results. Unlike its structural analogue alaproclate, this compound does not appear to significantly affect 5-HT uptake or metabolism.[1]
Q3: How can I confirm that the observed phenotype is due to the on-target activity of this compound?
Confirming on-target activity is a critical aspect of using chemical probes. A recommended strategy involves using a mutation in the target protein that confers resistance or sensitivity to the inhibitor.[3] If the observed phenotype is absent or altered in cells expressing the resistant mutant in the presence of this compound, it provides strong evidence for on-target action.
Q4: What are the best practices for determining the optimal concentration of this compound for my experiments?
It is advisable to perform a dose-response curve to determine the minimal effective concentration of this compound that elicits the desired on-target effect while minimizing potential off-target effects. Using concentrations significantly above the EC50 or IC50 for the intended target increases the risk of engaging off-targets.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Off-target effects: this compound may be interacting with unintended cellular targets, particularly other ion channels or receptors. | 1. Titrate this compound concentration: Use the lowest effective concentration. 2. Use a structurally distinct control compound: Employ another K+ channel blocker with a different chemical scaffold to see if the same phenotype is observed. 3. Perform target engagement assays: Directly measure the binding of this compound to its intended target in your experimental system. |
| Observed phenotype does not align with known function of the target K+ channel. | NMDA receptor antagonism: The observed effect may be due to the blockade of NMDA receptors rather than the intended K+ channel.[2] | 1. Use a specific NMDA receptor antagonist as a control: Compare the effects of this compound with a well-characterized NMDA receptor antagonist. 2. Measure downstream signaling of the NMDA receptor: Assess pathways known to be modulated by NMDA receptor activity. |
| High background or non-specific binding in cellular assays. | Suboptimal assay conditions or high compound concentration. | 1. Optimize assay buffer and wash steps. 2. Include a negative control compound: Use a structurally similar but inactive molecule to account for non-specific effects. 3. Perform cellular thermal shift assays (CETSA): This can help verify target engagement in a cellular context. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Resistant Mutant
This protocol outlines a general workflow for validating that the cellular effects of this compound are mediated through its intended target using a resistant mutant.
-
Identify a putative binding site: Based on structural information or homology modeling of the target K+ channel, identify amino acid residues likely to be involved in this compound binding.
-
Generate a resistant mutant: Introduce a point mutation at the identified residue. This mutation should ideally reduce the binding affinity of this compound without altering the protein's normal function.[3]
-
Express wild-type and mutant targets: Transfect cells with either the wild-type or the resistant mutant of the target protein.
-
Treat with this compound: Expose both cell populations to a range of this compound concentrations.
-
Assess phenotype: Measure the cellular phenotype of interest (e.g., ion flux, membrane potential, downstream signaling).
-
Analyze results: A rightward shift in the dose-response curve for the mutant-expressing cells compared to the wild-type cells indicates that the observed phenotype is due to on-target engagement.
Protocol 2: Whole-Cell Proteomics for Off-Target Identification
This protocol provides a method for identifying potential off-target proteins of this compound.
-
Cell Culture and Treatment: Culture the relevant cell line and treat with this compound at a concentration 10-fold above its DC50 for an incubation time sufficient to reach maximum effect.[4] Include a vehicle-treated control group.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Protein Digestion: Digest the protein extracts into peptides using an appropriate enzyme (e.g., trypsin).
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from the different treatment groups with isobaric tags for quantitative comparison.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture using high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify proteins whose abundance is significantly altered in the this compound-treated group compared to the control. These proteins are potential off-targets.
Visualizations
Caption: On-Target Validation Workflow.
Caption: this compound Signaling Pathways.
References
- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Gea 857 Efficacy in Relation to Other K+ Channel Blockers: An Analysis of Available Data
A comprehensive, direct comparison of the efficacy of Gea 857 with other K+ channel blockers is not feasible at this time due to a lack of publicly available quantitative experimental data on this compound's specific inhibitory effects on potassium channels. While this compound is described as a putative blocker of calcium-dependent potassium (K+) channels, research detailing its potency, selectivity, and mechanism of action through electrophysiological studies is not present in the accessible scientific literature.
This guide will, therefore, summarize the existing knowledge on this compound, outline the necessary experimental data required for a thorough comparison, and provide a general overview of the methodologies used to evaluate K+ channel blocker efficacy. This information is intended to provide a framework for researchers, scientists, and drug development professionals interested in the further characterization of this compound and its potential therapeutic applications.
This compound: Current Understanding
This compound is a structural analog of the 5-HT (serotonin) uptake blocker, alaproclate. However, unlike its analog, this compound is a very weak inhibitor of 5-HT uptake.[1][2] Its primary characterized effect is the enhancement of physiological responses to muscarinic acetylcholine receptor agonists.[1][3] This potentiation is believed to result from the blockade of certain Ca2+-dependent K+ channels, which prolongs the effects of muscarinic stimulation.[1][3] Some evidence also suggests that this compound may act as a low-affinity, uncompetitive antagonist at the NMDA receptor.[2]
The available studies on this compound have focused on its in vivo effects, such as the dose-dependent enhancement of oxotremorine-induced tremors in rats.[1] While these findings are valuable, they do not provide the specific quantitative data on channel blocking efficacy required for a direct comparison with other well-characterized K+ channel blockers.
Data Required for a Comprehensive Efficacy Comparison
To objectively compare the efficacy of this compound with other K+ channel blockers, the following quantitative data, typically obtained from electrophysiological experiments such as patch-clamp studies, are essential:
-
Half-maximal inhibitory concentration (IC50): This is the most common measure of a drug's potency. It represents the concentration of the blocker required to inhibit 50% of the maximal current through a specific ion channel.
-
Hill Coefficient: This parameter provides insight into the cooperativity of binding between the blocker and the ion channel.
-
Selectivity Profile: Data on the inhibitory activity of this compound against a panel of different K+ channel subtypes (e.g., SK, IK, BK, Kv channels) is crucial to understand its specificity.
-
Voltage- and State-Dependence: Understanding whether the blocking action of this compound is dependent on the membrane potential and the functional state of the channel (resting, open, or inactivated) is critical for predicting its physiological effects.
-
On- and Off-Rates: These kinetic parameters describe how quickly the blocker binds to and dissociates from the ion channel, which influences the time course of its action.
Standard Experimental Protocols for Assessing K+ Channel Blocker Efficacy
The gold-standard technique for characterizing the efficacy of ion channel blockers is the patch-clamp technique . This method allows for the direct measurement of ion flow through single or multiple ion channels in a cell membrane.
Whole-Cell Patch-Clamp Protocol (General Overview)
-
Cell Preparation: Cells expressing the target K+ channel (either endogenously or through recombinant expression) are cultured on a suitable substrate.
-
Pipette Fabrication: Glass micropipettes with a tip diameter of approximately 1-2 µm are fabricated and filled with an intracellular solution that mimics the ionic composition of the cell's cytoplasm.
-
Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage, and the current flowing through the ion channels is recorded.
-
Drug Application: The K+ channel blocker is applied to the cell via a perfusion system, and the resulting change in the K+ current is measured.
-
Data Analysis: The recorded currents are analyzed to determine the percentage of inhibition at various blocker concentrations, from which the IC50 value and other parameters can be calculated.
Visualization of Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway involving Ca2+-activated K+ channels.
Caption: A generalized workflow for assessing K+ channel blocker efficacy using the whole-cell patch-clamp technique.
Caption: Simplified signaling pathway illustrating the putative mechanism of action of this compound.
Conclusion
While this compound has been identified as a compound that likely interacts with Ca2+-dependent K+ channels, the absence of detailed, quantitative electrophysiological data prevents a meaningful comparison of its efficacy with other known K+ channel blockers. Future research employing techniques such as patch-clamp electrophysiology will be necessary to elucidate the specific properties of this compound as a K+ channel blocker and to determine its potential as a pharmacological tool or therapeutic agent. The information and protocols outlined in this guide provide a roadmap for the types of studies that would be required to build a comprehensive understanding of this compound's efficacy.
References
Gea 857 vs. Alaproclate: A Comparative Guide to their Modulation of Muscarinic Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gea 857 and alaproclate, two compounds known to modulate the physiological responses induced by muscarinic acetylcholine receptor (mAChR) agonists. While structurally related, their distinct mechanisms of action offer different approaches to influencing cholinergic signaling. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the signaling pathways involved to aid in the understanding and potential application of these molecules in research and drug development.
At a Glance: Key Differences and Mechanisms
Alaproclate is a well-characterized selective serotonin reuptake inhibitor (SSRI).[1][2] Its potentiation of muscarinic responses, such as tremor, is primarily attributed to its effects on the serotonergic system.[3] In contrast, this compound, a structural analogue of alaproclate, does not significantly inhibit serotonin uptake.[4] Evidence suggests that this compound enhances muscarinic agonist-evoked responses through the blockade of certain Ca2+-dependent potassium (KCa) channels.[4] Both compounds have also been shown to act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and alaproclate, providing a direct comparison of their potencies in relevant assays.
| Parameter | This compound | Alaproclate | Reference |
| In Vivo Potentiation of Oxotremorine-Induced Tremor | |||
| Effective Dose Range (Rats) | 5-20 mg/kg | Not specified in rats for this effect | [4] |
| Effective Dose Range (Mice) | Not specified | 10-60 mg/kg | [3] |
| Primary Mechanism of Action | |||
| Ca2+-dependent K+ Channel Blockade (IC50) | Not reported in the reviewed literature | Not reported | [4] |
| Serotonin (5-HT) Uptake Inhibition | Very weak inhibitor | Potent inhibitor | [4][5] |
| Muscarinic Receptor Binding | |||
| Competitive Inhibition of Muscarinic Antagonist Binding (Ki) | Not reported | ~ 28-40 µM | [3] |
Signaling Pathway Diagrams
The diagrams below illustrate the proposed signaling pathways through which this compound and alaproclate modulate muscarinic responses.
Caption: Proposed mechanism of this compound in modulating muscarinic responses.
Caption: Proposed mechanism of Alaproclate in modulating muscarinic responses.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and alaproclate are provided below.
In Vivo Assessment of Oxotremorine-Induced Tremor in Rodents
This protocol describes a method for quantifying drug-induced tremors in rats or mice.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) or male albino mice (20-25 g).
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
2. Drug Administration:
-
This compound or alaproclate is dissolved in a suitable vehicle (e.g., saline with a few drops of Tween 80) and administered intraperitoneally (i.p.) at the desired doses (e.g., 5, 10, 20 mg/kg for this compound in rats; 10, 30, 60 mg/kg for alaproclate in mice).
-
A control group receives the vehicle only.
-
After a pre-treatment period (e.g., 30 minutes), the muscarinic agonist oxotremorine is administered subcutaneously (s.c.) at a submaximal dose (e.g., 0.2 mg/kg).
3. Tremor Measurement:
-
Immediately after oxotremorine injection, the animal is placed in a recording chamber.
-
Tremor is quantified using an accelerometer-based system or a capacitance transducer. The sensor is attached to the floor of the cage or directly to the animal.
-
The output from the transducer is amplified, filtered, and recorded by a data acquisition system.
-
Tremor intensity is typically analyzed over a set period (e.g., 30-60 minutes) by measuring the power spectrum of the recorded signal, focusing on the characteristic frequency of oxotremorine-induced tremor (e.g., 8-12 Hz).
-
The total tremor score or the area under the curve of the power spectrum is calculated for each animal.
4. Data Analysis:
-
The data are expressed as the mean ± SEM for each treatment group.
-
Statistical significance between the drug-treated groups and the control group is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
In Vitro Serotonin (5-HT) Uptake Assay in Rat Brain Synaptosomes
This protocol outlines a method for measuring the inhibition of serotonin reuptake in isolated nerve terminals.
1. Preparation of Synaptosomes:
-
Rat brains (typically cortex or whole brain minus cerebellum) are rapidly dissected and homogenized in ice-cold 0.32 M sucrose solution.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
The pellet is resuspended in a physiological buffer (e.g., Krebs-Henseleit buffer).
2. Uptake Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated for a short period (e.g., 10 minutes) at 37°C with various concentrations of the test compound (alaproclate) or vehicle.
-
The uptake reaction is initiated by the addition of a low concentration of radiolabeled serotonin (e.g., [3H]5-HT, typically in the nanomolar range).
-
The incubation is carried out for a short time (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.
-
Non-specific uptake is determined in parallel incubations at 0-4°C or in the presence of a high concentration of a known potent serotonin reuptake inhibitor (e.g., fluoxetine).
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]5-HT.
3. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage inhibition of 5-HT uptake is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the drug that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.
Conclusion
This compound and alaproclate, while structurally similar, modulate muscarinic responses through distinct pharmacological mechanisms. Alaproclate's effects are intertwined with its primary action as a serotonin reuptake inhibitor, suggesting a serotonergic modulation of the cholinergic system. In contrast, this compound appears to act more directly on the cellular machinery downstream of muscarinic receptor activation, likely by inhibiting Ca2+-dependent K+ channels, thereby prolonging cellular excitation. The lack of a reported IC50 value for this compound's action on these channels highlights an area for future investigation to fully characterize its potency. Both compounds also exhibit an effect on NMDA receptors, which may contribute to their overall pharmacological profile. The choice between these two molecules for research purposes will depend on the specific signaling pathway and neurotransmitter system under investigation.
References
- 1. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of sodium-dependent, high-affinity serotonin uptake in rat spinal cord synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of a Putative K+ Channel Blocker: A Comparative Guide for Gea 857
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Ca2+-Dependent K+ Channel Inhibitors
To effectively validate and characterize a putative K+ channel inhibitor, its performance must be compared against established blockers. The following table summarizes the inhibitory potency (IC50) of several well-characterized inhibitors for the main subtypes of Ca2+-dependent K+ channels: Small Conductance (SK), Intermediate Conductance (IK), and Big Conductance (BK) channels.
| Target Channel | Inhibitor | IC50 Value | Channel Subtype Specificity |
| SK Channels | Apamin | 100 pM - 1 nM | SK2 > SK3 > SK1 |
| NS8593 | ~10-30 µM | Negative modulator of all SK subtypes | |
| UCL1684 | High Potency | Potent and selective SK channel blocker | |
| IK Channels | TRAM-34 | 20-50 nM | Highly selective for IK (KCa3.1) channels |
| Clotrimazole | ~0.5 µM | Also inhibits BK channels at higher concentrations | |
| BK Channels | Iberiotoxin | 1-10 nM | Highly potent and selective for BK channels |
| Paxilline | 10 nM - 10 µM | Potent inhibitor, selective for closed-state BK channels[2] | |
| Tetraethylammonium (TEA) | mM range | Non-selective K+ channel blocker |
Experimental Protocols for Validating Inhibitory Effects
The gold-standard method for characterizing the interaction of a compound with ion channels is electrophysiology. The whole-cell patch-clamp technique allows for the direct measurement of ion channel currents and the effect of a test compound on these currents.
Whole-Cell Patch-Clamp Protocol to Determine IC50
This protocol describes the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as Gea 857, on a specific Ca2+-dependent K+ channel subtype expressed in a suitable cell line (e.g., HEK293 cells).
1. Cell Preparation:
-
Culture cells stably or transiently expressing the target Ca2+-dependent K+ channel subtype.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and an appropriate concentration of free Ca2+ to activate the target channel (buffered with CaCl2) (pH 7.2 with KOH).
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM this compound) in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the desired final concentrations.
3. Electrophysiological Recording:
-
Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where the channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to activate the K+ channels and record the resulting outward currents.
4. Data Acquisition and Analysis:
-
Establish a stable baseline recording of the K+ currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound, allowing sufficient time for the effect to stabilize at each concentration.
-
Record the K+ currents at each concentration.
-
Measure the peak current amplitude at a specific voltage step for each concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of K+ channel inhibition and the experimental workflow for validation.
Caption: Signaling pathway of Ca2+-dependent K+ channel inhibition.
Caption: Experimental workflow for validating a putative K+ channel inhibitor.
By following the outlined experimental protocols and using the provided comparative data, researchers can systematically evaluate the inhibitory properties of novel compounds like this compound. This approach will not only validate their effect on specific K+ channel subtypes but also provide a quantitative basis for comparison with existing inhibitors, thereby aiding in the discovery and development of new therapeutic agents.
References
- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Mechanisms of Gea 857: A Comparative Analysis in Neuroblastoma Cells
For researchers, scientists, and drug development professionals, understanding the nuanced effects of investigational compounds across different cellular contexts is paramount. This guide provides a focused comparison of the known cellular effects of Gea 857, a modulator of muscarinic cholinergic responses, with an emphasis on its activity in the N1E-115 neuroblastoma cell line. Due to the limited publicly available data on this compound's effects in a broader range of cell lines, this guide will focus on the established findings and compare its mechanism to other relevant pharmacological agents.
Introduction to this compound
This compound, chemically known as 2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate, is recognized for its ability to enhance responses mediated by muscarinic acetylcholine receptors.[1] Its primary mechanism of action is attributed to the blockade of specific membranal Ca(2+)-dependent K+ channels.[1] This inhibition leads to a potentiation or prolongation of muscarinic cholinergic actions. Notably, while structurally analogous to the 5-HT uptake blocker alaproclate, this compound's effects are independent of serotonergic mechanisms.[1] Research has also pointed to its role as a low-affinity uncompetitive antagonist at the NMDA receptor.[2]
Data Presentation: Effects of this compound in N1E-115 Neuroblastoma Cells
Currently, detailed cross-validation of this compound's effects in a variety of cell lines is not extensively documented in publicly accessible research. The most comprehensive cellular data originates from studies on the N1E-115 neuroblastoma cell line.
| Cell Line | Effect of this compound | Mechanism | Comparison to Alaproclate | Reference |
| N1E-115 (Neuroblastoma) | Potentiation of muscarinic cholinergic responses | Blockade of Ca(2+)-dependent K+ channels | Similar potentiation of muscarinic responses, but this compound does not affect 5-HT uptake. | [1] |
Experimental Protocols
The following outlines a generalized protocol for assessing the effects of this compound on muscarinic receptor signaling in a neuroblastoma cell line, based on the methodologies implied in the available literature.
Objective: To determine the effect of this compound on muscarinic agonist-induced changes in membrane potential or second messenger signaling.
Materials:
-
N1E-115 neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Muscarinic agonist (e.g., carbachol, oxotremorine)
-
Electrophysiology setup (for patch-clamp) or appropriate assay kits for second messengers (e.g., calcium imaging, cAMP/cGMP assays)
-
Standard laboratory equipment for cell culture and analysis
Procedure:
-
Cell Culture: N1E-115 cells are cultured under standard conditions (37°C, 5% CO2) to an appropriate confluency.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the assay buffer.
-
Experimental Treatment:
-
For electrophysiological measurements, cells are patched, and baseline membrane potential and ion channel activity are recorded. This compound is then perfused, followed by co-application with a muscarinic agonist.
-
For second messenger assays, cells are pre-incubated with this compound for a specified period before stimulation with a muscarinic agonist.
-
-
Data Acquisition:
-
Changes in membrane potential, firing frequency, or specific ion channel currents are recorded and analyzed.
-
Changes in intracellular calcium levels, or cAMP/cGMP concentrations are measured using appropriate detection methods (e.g., fluorescence microscopy, plate reader).
-
-
Data Analysis: The effects of the muscarinic agonist alone are compared to the effects in the presence of this compound to determine the extent of potentiation. Dose-response curves can be generated to determine the EC50 or IC50 values.
Mandatory Visualizations
To elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for assessing this compound's effects.
References
Replicating Published Findings on Gea 857's Dual Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on Gea 857, a compound initially investigated for its neurological effects. The available literature, primarily from the early 1990s, suggests a dual mechanism of action for this compound: blockade of calcium-activated potassium channels (KCa) and low-affinity, uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. Due to the limited recent research on this compound, this guide focuses on contextualizing the original findings by comparing them with well-characterized alternative compounds that share these mechanisms.
Core Findings on this compound
Initial studies on this compound, a structural analog of the selective serotonin reuptake inhibitor (SSRI) alaproclate, revealed its ability to potentiate muscarinic agonist-induced tremors in rats. This effect was attributed to the blockade of Ca2+-dependent K+ channels, leading to prolonged cellular depolarization[1]. Unlike alaproclate, this compound was found to be a very weak inhibitor of serotonin uptake[1].
Furthermore, this compound was shown to block the NMDA receptor-mediated increase in cyclic GMP (cGMP) in the rat cerebellum, suggesting it acts as an NMDA receptor antagonist. The compound's pharmacological profile in these studies pointed towards a low-affinity, uncompetitive mode of action at the NMDA receptor[2].
Comparative Analysis of NMDA Receptor Antagonism
This compound's characterization as a low-affinity, uncompetitive NMDA receptor antagonist places it in a class of compounds known for their potential therapeutic effects with a lower incidence of the severe side effects associated with high-affinity antagonists. To provide a contemporary comparison, we examine this compound alongside its structural analog, alaproclate, and the clinically approved drug, memantine.
| Compound | Target | Mechanism of Action | IC50 Value (NMDA Receptor) | Key Findings |
| This compound | NMDA Receptor | Low-affinity, uncompetitive antagonist | Not explicitly reported | Blocked NMDA-induced cGMP increase in rat cerebellum.[2] |
| Alaproclate | NMDA Receptor | Non-competitive antagonist | 0.3 µM | Blocks NMDA-induced changes in membrane potential and intracellular Ca2+ in cerebellar granule cells.[1] |
| Memantine | NMDA Receptor | Low-affinity, uncompetitive antagonist | ~1 µM | Clinically used for Alzheimer's disease; blocks pathological NMDA receptor activation while sparing normal synaptic transmission. |
Signaling Pathway: NMDA Receptor Antagonism
The following diagram illustrates the proposed mechanism of action for low-affinity, uncompetitive NMDA receptor antagonists like this compound and memantine.
References
A Head-to-Head Examination of Gea 857 and Other Neurotropic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotropic compound Gea 857 against three other notable neurotropic agents: Alaproclate, Noopept, and Piracetam. The following sections detail their mechanisms of action, comparative efficacy in preclinical models of learning, memory, and neuroprotection, supported by experimental data and detailed methodologies.
Overview of Compounds and Mechanisms of Action
This section summarizes the primary pharmacological characteristics of the four neurotropic compounds.
This compound: A structural analog of the selective serotonin reuptake inhibitor (SSRI) Alaproclate, this compound is characterized by its dual mechanism of action. It is believed to enhance muscarinic cholinergic neurotransmission through the blockade of specific membrane-bound calcium-dependent potassium channels (KCa)[1]. Additionally, this compound functions as an antagonist at the N-methyl-D-aspartate (NMDA) receptor[2].
Alaproclate: Primarily known as a selective serotonin reuptake inhibitor (SSRI), Alaproclate also exhibits non-competitive antagonism at the NMDA receptor[3]. This dual action suggests its potential to influence both serotonergic and glutamatergic pathways.
Noopept (N-phenylacetyl-L-prolylglycine ethyl ester): This dipeptide nootropic is recognized for its cognitive-enhancing properties. Its mechanism involves the modulation of the cholinergic system, as well as AMPA and NMDA receptors. Furthermore, Noopept has been shown to upregulate the expression of neurotrophic factors, specifically Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF)[4].
Piracetam: The parent compound of the racetam class of nootropics, Piracetam is thought to exert its effects by modulating cholinergic and glutamatergic neurotransmission. It is also believed to enhance the fluidity of neuronal membranes, thereby improving the function of various receptors and transporters[5].
Comparative Efficacy in Preclinical Models
To provide a comparative perspective on the efficacy of these compounds, this section presents available data from two widely used preclinical models: the Morris water maze for spatial learning and memory, and in vitro neuroprotection assays against amyloid-beta (Aβ) induced toxicity.
Spatial Learning and Memory: Morris Water Maze
The Morris water maze is a standard behavioral assay to assess spatial learning and memory in rodents. The primary endpoint is the escape latency, the time it takes for the animal to find a hidden platform. A shorter escape latency is indicative of improved spatial learning.
| Compound | Animal Model | Dosage | Mean Escape Latency (seconds) | Reference |
| Piracetam | Mice | 300 mg/kg | Day 1: ~45, Day 5: ~15 | [6] |
| Noopept | Rats | Not specified | Data on escape latency was mentioned but not quantitatively provided in the available search results. | [7] |
| This compound | - | - | No data available from the provided search results. | - |
| Alaproclate | - | - | No data available from the provided search results. | - |
Note: The data for Piracetam is derived from a graphical representation and should be considered an approximation[6]. Direct comparative studies with identical experimental conditions are needed for a definitive assessment.
Neuroprotection Against Amyloid-Beta Toxicity
Amyloid-beta (Aβ) peptides are a hallmark of Alzheimer's disease and are commonly used to induce neuronal toxicity in vitro. The following table summarizes the neuroprotective effects of the compounds in cell-based assays.
| Compound | Cell Line | Aβ Concentration | Compound Concentration | Cell Viability (% of control) | Reference |
| Noopept | PC12 | 5 µM (Aβ25-35) | 10 µM | ~230% | [8] |
| Piracetam | SH-SY5Y | Not specified | Not specified | Data on cell viability was mentioned but not quantitatively provided in the available search results. | |
| This compound | - | - | - | No data available from the provided search results. | - |
| Alaproclate | - | - | - | No data available from the provided search results. | - |
Note: The significant increase in cell viability with Noopept pre-treatment suggests a potent neuroprotective and potentially proliferative effect in this model[8].
Receptor and Channel Interactions
The interaction of these compounds with specific receptors and ion channels is crucial to their neurotropic effects.
| Compound | Target | Affinity/Potency (IC50) | Reference |
| Alaproclate | NMDA Receptor | 0.3 µM | [3] |
| This compound | Ca2+-dependent K+ Channel | Not available | [1] |
| This compound | NMDA Receptor | Potency similar to S-(-)-alaproclate in inhibiting harmaline-induced cGMP accumulation | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Morris Water Maze Protocol
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (94 cm in diameter, 31 cm deep) filled with water (25 ± 0.5°C) made opaque with non-toxic white paint. A 25-cm² escape platform is submerged 1 cm below the water surface in the center of one quadrant[7].
Procedure:
-
Habituation: Allow the mice to swim freely in the pool for 60 seconds without the platform on the day before the training begins.
-
Training Trials:
-
Conduct four trials per day for five consecutive days.
-
For each trial, gently place the mouse into the water facing the wall of the pool at one of four randomly selected starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) for each trial using an automated tracking system.
-
-
Probe Trial:
-
On the day after the last training session, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Amyloid-Beta Induced Neurotoxicity Assay (PC12 Cells)
Objective: To evaluate the neuroprotective effects of a compound against Aβ-induced cell death.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Amyloid-beta 25-35 (Aβ25-35) peptide
-
Test compound (e.g., Noopept)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere and differentiate for an appropriate period.
-
Pre-treatment: Treat the cells with the test compound (e.g., 10 µM Noopept) for 72 hours prior to Aβ exposure[8].
-
Aβ Exposure: Add Aβ25-35 peptide to the cell culture medium to a final concentration of 5 µM and incubate for 24 hours[8].
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control group.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of compounds on ion channel currents and membrane potential.
Materials:
-
Cultured neurons or acute brain slices
-
External and internal pipette solutions
-
Borosilicate glass capillaries for pulling micropipettes
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
Procedure:
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Approach: Under microscopic visualization, carefully approach a target neuron with the micropipette while applying slight positive pressure.
-
Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording:
-
Voltage-Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record the currents elicited by voltage steps or agonist application. This is used to study ion channel activity.
-
Current-Clamp: Inject a known amount of current and record the changes in membrane potential. This is used to study neuronal excitability.
-
-
Drug Application: Perfuse the external solution containing the test compound to determine its effect on the recorded currents or membrane potential.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Efficacy of Gea 857: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Gea 857, a historical investigational compound, with its structural analog alaproclate and the clinically relevant low-affinity uncompetitive NMDA receptor antagonist, memantine. The data presented is based on preclinical studies and aims to contextualize the pharmacological profile of this compound within the broader landscape of neuromodulatory agents.
Comparative Efficacy and Mechanistic Profile
This compound was investigated for its ability to modulate cholinergic and glutamatergic neurotransmission. Its primary in vivo effect was observed as a potentiation of muscarinic agonist-induced tremors in rats. This effect is compared with alaproclate, another compound studied in the same context, and the more modern therapeutic agent, memantine, which shares a similar mechanism of action as a low-affinity uncompetitive NMDA receptor antagonist.
| Compound | Class | Primary In Vivo Model | Key In Vivo Efficacy Metric | Proposed Mechanism of Action | Reference |
| This compound | Structural analogue of alaproclate | Oxotremorine-induced tremor in rats | Dose-dependent enhancement of tremor (significant in the 5-20 mg/kg range) | Putative blocker of Ca2+-dependent K+ channels; Low-affinity uncompetitive NMDA receptor antagonist | [1][2] |
| Alaproclate | Selective 5-HT uptake inhibitor; NMDA receptor antagonist | Oxotremorine-induced tremor in rats; Harmaline-induced cGMP elevation in rat cerebellum | Potentiation of oxotremorine-induced tremor; Antagonism of harmaline-induced cGMP elevation | Selective serotonin reuptake inhibitor; Reversible noncompetitive antagonist of the NMDA receptor | [2][3][4][5] |
| Memantine | Adamantane derivative | Various models of neurological disorders (e.g., Alzheimer's disease, Parkinson's disease) | Neuroprotection, improvement in cognitive and motor symptoms | Low-affinity, uncompetitive NMDA receptor antagonist with fast off-rate kinetics | [6][7] |
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical in vivo studies of this compound.
Tremor Induction and Assessment in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Tremor Induction: Submaximal doses of muscarinic agonists such as oxotremorine or arecoline, or acetylcholinesterase inhibitors like physostigmine, were administered to induce tremor.
-
Drug Administration: this compound (in the 5-20 mg/kg dose range) or alaproclate was administered intraperitoneally prior to the tremor-inducing agent.
-
Tremor Evaluation: The intensity and duration of tremors were observed and scored by trained observers. Statistical analysis was performed to determine the significance of the enhancement of the tremor response.
-
Antagonism Studies: Atropine (1 mg/kg, intraperitoneally) was used to confirm the muscarinic cholinergic pathway involvement.
Assessment of NMDA Receptor Antagonism in Rat Cerebellum
-
Animal Model: Male rats.
-
Induction of cGMP Production: Harmaline (20 mg/kg, subcutaneously) or NMDA (200 mg/kg, subcutaneously) was used to stimulate NMDA receptors and increase cyclic GMP (cGMP) levels in the cerebellum.
-
Drug Administration: this compound or alaproclate was administered subcutaneously at varying doses prior to the administration of harmaline or NMDA.
-
Measurement of cGMP: Cerebellar cGMP levels were quantified to assess the antagonistic effect of the test compounds on NMDA receptor-mediated signaling.
-
Seizure Antagonism: The ability of this compound and alaproclate to antagonize seizures induced by a high dose of NMDA (200 mg/kg, subcutaneously) was also evaluated.
Mechanistic and Experimental Visualizations
To further elucidate the proposed mechanisms and experimental design, the following diagrams are provided.
Caption: Proposed signaling pathway for this compound's potentiation of muscarinic responses.
Caption: Experimental workflow for in vivo assessment of this compound on induced tremors.
References
- 1. Low affinity channel blocking (uncompetitive) NMDA receptor antagonists as therapeutic agents--toward an understanding of their favorable tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro studies on the potentiation of muscarinic receptor stimulation by alaproclate, a selective 5-HT uptake blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Selectivity of Gea 857 for Specific Potassium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gea 857, a putative potassium channel blocker, alongside other established potassium channel modulators. While direct quantitative data on the selectivity of this compound remains limited in publicly available literature, this document summarizes its reported effects and contrasts them with well-characterized compounds, offering a valuable resource for researchers investigating potassium channel function and pharmacology.
Introduction to this compound
This compound, chemically described as 2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate, is a structural analog of the serotonin (5-HT) uptake inhibitor, alaproclate. However, unlike alaproclate, this compound does not significantly affect 5-HT uptake or metabolism[1]. Research suggests that this compound's pharmacological activity stems from its inhibitory effects on certain calcium-activated potassium (KCa) channels[1]. In vivo studies in rats have demonstrated that this compound can enhance tremors induced by muscarinic agonists, an effect that is reversible with the muscarinic antagonist atropine[1]. This has led to the hypothesis that this compound acts as a blocker of potassium conductance, particularly at membranal Ca(2+)-dependent K+ channels[1]. Furthermore, some studies indicate that this compound may also function as a low-affinity uncompetitive antagonist at the NMDA receptor.
Comparative Analysis of Potassium Channel Modulators
Due to the absence of specific IC50 or Ki values for this compound against various potassium channel subtypes in the reviewed literature, a direct quantitative comparison is not feasible. However, to provide context for researchers, the following tables summarize the selectivity profiles of several well-characterized modulators of calcium-activated potassium channels, which are the putative targets of this compound.
Blockers of Calcium-Activated Potassium Channels (KCa)
| Compound | Target Channel(s) | IC50 / Potency | Key Characteristics |
| This compound | Putative blocker of Ca(2+)-dependent K+ channels | Data not available | In vivo evidence suggests blockade of KCa channels; also a low-affinity NMDA receptor antagonist. |
| Apamin | KCa2.1, KCa2.2, KCa2.3 | ~200 pM for KCa2.2; 10-50 fold lower for KCa2.1/2.3 | Highly potent and selective peptide toxin from bee venom; no effect on KCa3.1. |
| Charybdotoxin | KCa1.1 (BK), KCa3.1, Kv1.3 | 2-28 nM for KCa3.1 | Scorpion toxin peptide; also blocks other potassium channels. |
| Clotrimazole | KCa3.1 | 70-250 nM | Imidazole derivative; also known for its antifungal properties. |
| TRAM-34 | KCa3.1 | 10-25 nM | A potent and selective small molecule blocker of KCa3.1. |
Activators of Calcium-Activated Potassium Channels (KCa)
| Compound | Target Channel(s) | EC50 / Potency | Key Characteristics |
| NS309 | KCa2.x and KCa3.1 | 10-30 nM | Potent activator of both small and intermediate conductance KCa channels. |
| 1-EBIO | KCa2.x and KCa3.1 | 24-80 µM | A benzimidazolone derivative that activates KCa channels. |
Signaling Pathways and Experimental Considerations
The modulation of potassium channels, particularly Ca(2+)-dependent potassium channels, can have significant effects on cellular excitability and signaling. The following diagram illustrates a simplified signaling pathway where the blockade of a KCa channel can lead to membrane depolarization and enhanced cellular response, consistent with the observed effects of this compound in potentiating muscarinic agonist-induced tremors.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
To rigorously evaluate the selectivity of a compound like this compound, a series of in vitro experiments are necessary. The following outlines a general experimental workflow.
Electrophysiological Screening
Objective: To determine the functional effect of the compound on a panel of potassium channel subtypes.
Methodology:
-
Cell Lines: Use stable cell lines expressing individual potassium channel subtypes (e.g., HEK293 cells transfected with KCa2.1, KCa2.2, KCa2.3, KCa3.1, and various Kv channels).
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure ionic currents through the channels of interest.
-
Compound Application: Apply a range of concentrations of the test compound (e.g., this compound) to the cells while recording channel activity.
-
Data Analysis: Construct concentration-response curves to determine the IC50 (for blockers) or EC50 (for activators) of the compound for each channel subtype.
Caption: Experimental workflow for electrophysiological screening.
Radioligand Binding Assays
Objective: To determine the binding affinity of the compound to specific potassium channels.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target potassium channels.
-
Radioligand: Use a radiolabeled ligand known to bind to the channel of interest.
-
Competition Assay: Incubate the membranes with the radioligand in the presence of varying concentrations of the unlabeled test compound.
-
Data Analysis: Measure the displacement of the radioligand by the test compound to calculate the inhibition constant (Ki).
Conclusion
This compound presents an interesting pharmacological profile with putative inhibitory effects on Ca(2+)-dependent potassium channels. However, the lack of publicly available, direct quantitative data on its selectivity for specific potassium channel subtypes is a significant knowledge gap. For researchers in drug development and neuroscience, further in-vitro characterization of this compound using standardized electrophysiological and binding assays is crucial to fully understand its mechanism of action and potential as a research tool or therapeutic agent. The comparative data provided for alternative, well-characterized potassium channel modulators in this guide serves as a valuable benchmark for such future investigations.
References
Safety Operating Guide
Proper Disposal of Gea 857: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Gea 857, a putative potassium conductance blocker.
This compound, identified by CAS number 120493-42-7, is a research chemical utilized in laboratory settings.[1] Adherence to strict disposal protocols is crucial to mitigate potential environmental and health risks. This document outlines the necessary procedures for the safe handling and disposal of this compound, in line with established safety data.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 120493-42-7 |
| Molecular Formula | C15H22ClNO2 |
| Molecular Weight | 283.79 g/mol |
| Physical State | Solid |
| Purity | 98% |
| Storage Temperature | -20°C |
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step guide details the approved procedure for the disposal of this compound. This protocol is designed to be followed meticulously to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE, including:
-
Safety glasses
-
Chemical-resistant gloves
-
Laboratory coat
Disposal of Unused this compound:
-
Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding chemical waste disposal.
-
Original Container: Whenever possible, dispose of this compound in its original container. Ensure the container is securely sealed and properly labeled.
-
Waste Segregation: Do not mix this compound with other chemical waste unless explicitly approved by your EHS department. It should be segregated as a specific chemical waste stream.
-
Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal contractor.
Spill Cleanup: In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.
-
Containment: Prevent the spread of the solid material.
-
Collection: Carefully collect the spilled solid using appropriate tools and place it into a designated, labeled, and sealed container for hazardous waste. Avoid generating dust.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent as recommended by your institution's safety protocols.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Gea 857
This document provides immediate safety, handling, and disposal protocols for Gea 857, a putative potassium conductance blocker. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical and Safety Data
This compound is a research chemical identified as a potential potassium channel blocker. Due to the limited availability of a specific Safety Data Sheet (SDS), the following recommendations are based on the general safety protocols for this class of compounds. Some potassium channel blockers are classified as hazardous drugs, potentially carrying risks such as teratogenicity.[1] Therefore, cautious handling is paramount.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂ClNO₂ | N/A |
| Physical Form | Solid | N/A |
| Primary Activity | Putative Potassium Conductance Blocker | [2] |
| Secondary Activity | Low-affinity uncompetitive NMDA receptor antagonist | [3] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound in its solid form and in solution.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned. |
| Respiratory Protection | Fume hood | All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to avoid inhalation of airborne particles. |
Operational Plan: Handling and Preparation
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring experimental accuracy.
1. Engineering Controls:
-
Always handle solid this compound and concentrated solutions within a certified chemical fume hood.
-
Ensure safety shower and eyewash stations are accessible and operational.
2. Weighing and Solution Preparation:
-
Designate a specific area within the fume hood for weighing.
-
Use anti-static weighing dishes to prevent dispersal of the solid powder.
-
To prepare a stock solution, slowly add the solvent to the pre-weighed this compound to avoid splashing. Do not add the solid to the solvent.
-
Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.
3. Spills and Decontamination:
-
In case of a small spill of solid material, carefully wipe the area with a damp cloth (wearing appropriate PPE) to avoid creating dust. Place the contaminated cloth in a sealed bag for disposal as chemical waste.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the affected area with a suitable laboratory detergent and then rinse with water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for solid chemical waste. This includes contaminated weighing paper, pipette tips, and gloves. |
| Liquid Waste | Collect all aqueous and solvent-based solutions containing this compound in a labeled, sealed, and leak-proof container designated for liquid chemical waste. Do not dispose of down the drain.[4][5][6] |
| Sharps | Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste. |
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards. Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Experimental Protocol: In Vivo Assessment of this compound in a Rat Model
This protocol is based on a study investigating the effects of this compound on NMDA receptor-mediated responses in the rat cerebellum.[3]
Objective: To determine the effect of this compound on NMDA-induced seizures and cyclic GMP (cGMP) elevation in the rat cerebellum.
Materials:
-
This compound
-
N-methyl-D-aspartate (NMDA)
-
Saline solution (0.9% NaCl)
-
Male rats (specify strain, e.g., Sprague-Dawley)
-
Subcutaneous injection supplies
-
Equipment for monitoring seizure activity
-
Materials for cerebellum dissection and cGMP assay
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.
-
Preparation of Solutions:
-
Prepare this compound in a suitable vehicle (e.g., saline) at the desired concentrations (e.g., for a dose range of 5-40 mg/kg).
-
Prepare NMDA in saline at a concentration to achieve a dose of 200 mg/kg.
-
-
Experimental Groups:
-
Vehicle control + Saline
-
Vehicle control + NMDA
-
This compound (various doses) + NMDA
-
-
Dosing:
-
Administer the appropriate dose of this compound or vehicle control via subcutaneous injection.
-
After a specified pretreatment time (e.g., 30 minutes), administer NMDA (200 mg/kg) or saline via subcutaneous injection.
-
-
Behavioral Observation:
-
Immediately after NMDA administration, begin observing the rats for seizure activity.
-
Record the latency to seizure onset and the severity of the seizures for each animal.
-
-
Tissue Collection and Analysis:
-
At a predetermined time point after NMDA injection, euthanize the animals according to approved protocols.
-
Rapidly dissect the cerebellum.
-
Process the cerebellar tissue for the measurement of cGMP levels using an appropriate assay kit (e.g., ELISA).
-
-
Data Analysis:
-
Compare the seizure scores and cGMP levels between the different treatment groups.
-
Use appropriate statistical tests to determine the significance of the observed effects.
-
Visualizations
Caption: Proposed mechanism of this compound as an NMDA receptor antagonist.
Caption: In vivo experimental workflow for assessing this compound effects.
References
- 1. 17.4 Class III: Potassium Channel Blockers - Pharmacology for Nurses | OpenStax [openstax.org]
- 2. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bsu.edu [bsu.edu]
- 5. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 6. vumc.org [vumc.org]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
